molecular formula C9H9FO2 B1335718 4-Fluoro-2-methylphenylacetic acid CAS No. 407640-40-8

4-Fluoro-2-methylphenylacetic acid

Cat. No.: B1335718
CAS No.: 407640-40-8
M. Wt: 168.16 g/mol
InChI Key: KOZXQTAPRQFRLT-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenylacetic acid is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZXQTAPRQFRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407543
Record name 4-Fluoro-2-methylphenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407640-40-8
Record name 4-Fluoro-2-methylphenylacetic acid
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Record name 2-(4-fluoro-2-methylphenyl)acetic acid
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Foundational & Exploratory

4-Fluoro-2-methylphenylacetic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluoro-2-methylphenylacetic Acid

Introduction

This compound is a fluorinated aromatic carboxylic acid. Its structural features, including a fluorine atom and a methyl group on the phenyl ring, make it a compound of interest in medicinal chemistry and organic synthesis. The presence of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and other technical data relevant to researchers and drug development professionals.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₉H₉FO₂[1][2][3]
Molecular Weight 168.16 g/mol [1][2][3]
CAS Number 407640-40-8[1][3]
IUPAC Name 2-(4-fluoro-2-methylphenyl)acetic acid[1]
Appearance White to off-white solid (typical for similar compounds)[4]
Solubility Insoluble in water.[5][5]
Melting Point 75 - 78 °C (for the related compound 4-Isobutyl-alpha-methylphenylacetic acid)[4]
Boiling Point 157 °C @ 4 mmHg (for the related compound 4-Isobutyl-alpha-methylphenylacetic acid)[4]
pKa Data not available
XLogP3 1.8[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized from related syntheses of fluorinated and methylated benzoic and phenylacetic acids.[6][7][8] A common approach involves the formation of a precursor, such as a substituted benzyl cyanide or acetophenone, followed by hydrolysis or rearrangement.

A Potential Multi-Step Synthesis Protocol:

  • Friedel-Crafts Acylation of 3-Fluorotoluene:

    • To a cooled solution of 3-fluorotoluene in a suitable solvent (e.g., 1,2-dichloroethane) under an inert atmosphere, add a Lewis acid catalyst such as anhydrous aluminum trichloride.[6]

    • Slowly add an acetylating agent, like acetyl chloride, while maintaining a low temperature (0-10 °C).

    • Monitor the reaction by a suitable technique (e.g., HPLC or TLC) until the starting material is consumed.

    • Quench the reaction by carefully adding it to ice water. Extract the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to yield the crude 4-fluoro-2-methylacetophenone.

  • Willgerodt-Kindler Reaction:

    • In a reaction vessel, combine the 4-fluoro-2-methylacetophenone with sulfur and an amine, such as morpholine.[9]

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

    • After completion, the intermediate thioamide is not isolated. The reaction mixture is cooled, and a solution of sodium hydroxide is added.

    • The mixture is then heated to reflux to hydrolyze the thioamide to the corresponding carboxylic acid.

    • After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.[9]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[9]

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the structure of the final product. The proton NMR would show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl group protons. The carbon NMR would show the corresponding carbon signals.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations.

Visualizations

Logical Relationship of Structural Features

The following diagram illustrates the influence of the key structural components of this compound on its chemical properties.

G Figure 1: Structure-Property Relationships cluster_structure Molecular Structure cluster_components Key Functional Groups cluster_properties Resulting Chemical Properties 4-Fluoro-2-methylphenylacetic_acid This compound Fluorine Fluoro Group (-F) 4-Fluoro-2-methylphenylacetic_acid->Fluorine Methyl Methyl Group (-CH3) 4-Fluoro-2-methylphenylacetic_acid->Methyl Carboxylic_Acid Carboxylic Acid (-COOH) 4-Fluoro-2-methylphenylacetic_acid->Carboxylic_Acid Properties Increased Lipophilicity Enhanced Metabolic Stability Acidity Reactivity (Esterification, etc.) Fluorine->Properties Influences Methyl->Properties Influences Carboxylic_Acid->Properties Determines

Figure 1: Structure-Property Relationships
Proposed Synthesis Workflow

The diagram below outlines the key steps in a plausible synthetic pathway for this compound.

G Figure 2: Proposed Synthesis Workflow Start 3-Fluorotoluene Step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Start->Step1 Intermediate1 4-Fluoro-2-methylacetophenone Step1->Intermediate1 Step2 Willgerodt-Kindler Reaction (Sulfur, Morpholine) Intermediate1->Step2 Intermediate2 Thioamide Intermediate Step2->Intermediate2 Step3 Hydrolysis (NaOH, then H+) Intermediate2->Step3 Product This compound Step3->Product

Figure 2: Proposed Synthesis Workflow

Safety and Handling

While a specific safety data sheet for this compound was not found, as a carboxylic acid, it should be handled with appropriate care. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the development of new pharmaceutical agents. This guide has provided a summary of its key chemical properties, a detailed plausible synthesis protocol, and visualizations to aid in understanding its structure-property relationships and synthesis. Further experimental work is required to fully characterize this compound, including determination of its pKa, melting point, and detailed spectral analysis.

References

Technical Guide: 4-Fluoro-2-methylphenylacetic Acid (CAS 407640-40-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information and presents a scientifically plausible, though unvalidated, experimental protocol for the synthesis of 4-Fluoro-2-methylphenylacetic acid. As of the date of this guide, there is no publicly available literature on the biological activity or detailed experimental spectral data for this specific compound.

Introduction

This compound, with the CAS number 407640-40-8, is a substituted phenylacetic acid derivative. Phenylacetic acids and their analogues are significant structural motifs in medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group on the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide summarizes the known properties of this compound and proposes a detailed synthetic route.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 407640-40-8[1][2]
Molecular Formula C₉H₉FO₂[1][2]
Molecular Weight 168.17 g/mol [1][2]
IUPAC Name 2-(4-fluoro-2-methylphenyl)acetic acid[1]
Melting Point 96 - 99 °C[2]
Solubility Insoluble in water[2]
Purity (Typical) 97%[2]

Proposed Synthesis

Overall Synthetic Scheme

G 1_fluoro_3_methylbenzene 1-Fluoro-3-methylbenzene intermediate_ketone 2,2,2-Trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one 1_fluoro_3_methylbenzene->intermediate_ketone 1. AlCl₃ 2. Dichloromethane trichloroacetyl_chloride Trichloroacetyl Chloride trichloroacetyl_chloride->intermediate_ketone intermediate_ketone_2 2,2,2-Trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one benzoic_acid 4-Fluoro-2-methylbenzoic Acid intermediate_ketone_2->benzoic_acid 1. NaOH (aq) 2. HCl (aq) benzoic_acid_2 4-Fluoro-2-methylbenzoic Acid acyl_chloride 4-Fluoro-2-methylbenzoyl chloride benzoic_acid_2->acyl_chloride SOCl₂ or (COCl)₂ diazoketone 1-(4-Fluoro-2-methylphenyl)-2-diazoethan-1-one acyl_chloride->diazoketone CH₂N₂ final_product This compound diazoketone->final_product 1. Ag₂O, H₂O 2. Heat (Wolff Rearrangement)

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,2,2-Trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one

This procedure is adapted from a patented method for the synthesis of the benzoic acid precursor.

  • Materials: 1-Fluoro-3-methylbenzene, trichloroacetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), 5% hydrochloric acid (HCl).

  • Procedure:

    • To a stirred, cooled (0 °C) suspension of anhydrous AlCl₃ in dry DCM, add trichloroacetyl chloride dropwise under an inert atmosphere (e.g., nitrogen).

    • To this mixture, add 1-fluoro-3-methylbenzene dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Carefully pour the reaction mixture into a beaker of ice-cold 5% HCl solution with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Fluoro-2-methylbenzoic Acid

  • Materials: Crude 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one, sodium hydroxide (NaOH), hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the crude ketone from Step 1 in an aqueous solution of NaOH (e.g., 10-20%).

    • Heat the mixture to reflux for 4-6 hours. The hydrolysis of the trichloromethyl group will yield the sodium salt of the benzoic acid.

    • Cool the reaction mixture to room temperature and acidify to pH < 2 with concentrated HCl.

    • The product, 4-fluoro-2-methylbenzoic acid, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 3: Synthesis of this compound (Arndt-Eistert Homologation)

This is a classic method for the one-carbon homologation of carboxylic acids.

  • Materials: 4-Fluoro-2-methylbenzoic acid, thionyl chloride (SOCl₂), diazomethane (CH₂N₂) in diethyl ether, silver oxide (Ag₂O), water, diethyl ether. Note: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a suitable fume hood with appropriate safety precautions.

  • Procedure:

    • Convert 4-fluoro-2-methylbenzoic acid to its acyl chloride by refluxing with an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the crude acyl chloride in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add a freshly prepared ethereal solution of diazomethane until the yellow color of diazomethane persists.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to stand at room temperature for several hours.

    • To the resulting diazoketone solution, add a catalytic amount of silver oxide suspended in water.

    • Warm the mixture gently. The evolution of nitrogen gas indicates the Wolff rearrangement is proceeding.

    • After the gas evolution ceases, continue to stir for 1 hour.

    • The resulting mixture contains the target phenylacetic acid. Extract the product into an aqueous basic solution (e.g., NaHCO₃), wash the aqueous layer with ether, and then re-acidify with HCl to precipitate the final product.

    • Collect the solid by filtration, wash with water, and dry. Purify by recrystallization.

Spectral Data (Predicted)

No experimental spectral data for this compound is currently available in public databases. The following table provides predicted spectral information based on its chemical structure.

SpectroscopyPredicted Data
¹H NMR Signals expected for aromatic protons (doublets and doublet of doublets, ~6.8-7.2 ppm), a singlet for the methylene (-CH₂) group (~3.6 ppm), and a singlet for the methyl (-CH₃) group (~2.3 ppm).
¹³C NMR Resonances anticipated for the carboxylic acid carbon (~175-180 ppm), aromatic carbons (including a C-F coupled carbon), the methylene carbon (~40 ppm), and the methyl carbon (~19 ppm).
IR Characteristic absorptions for O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretch (~1100-1250 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).
Mass Spec (EI) Expected molecular ion peak [M]⁺ at m/z = 168. A prominent fragment from the loss of the carboxyl group [M-COOH]⁺ at m/z = 123.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases reveals no published studies on the biological activity, mechanism of action, or potential applications in drug discovery for this compound. Therefore, its role in any signaling pathway is unknown, and no diagrams can be provided at this time. The compound is primarily available as a synthetic building block for research purposes.[2]

Safety and Handling

Based on available safety data for this compound class, this compound should be handled with care.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Precautions: Use in a well-ventilated area. Wear protective gloves, eye protection, and appropriate laboratory attire. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Keep container tightly sealed. Store in a cool, dry place. Incompatible with oxidizing agents.[2]

Conclusion

This compound (CAS 407640-40-8) is a fluorinated aromatic carboxylic acid with potential utility as a building block in chemical synthesis. This guide has provided a summary of its known physical properties and outlined a detailed, plausible synthetic protocol. The lack of data on its biological effects presents an open area for future research. Investigators interested in this molecule should validate the proposed synthetic route and perform their own characterization.

References

An In-depth Technical Guide to 4-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-methylphenylacetic acid, a key building block in modern medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its applications in the development of novel therapeutics.

Core Physicochemical Data

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom and a methyl group on the phenyl ring significantly influences its electronic properties and steric hindrance, making it a valuable synthon for creating diverse molecular architectures with specific biological activities.

PropertyValueReference
Molecular Weight 168.17 g/mol
Molecular Formula C₉H₉FO₂
CAS Number 407640-40-8
Melting Point 96 - 99 °C
Solubility Insoluble in water
Appearance White to off-white crystalline powder

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the Willgerodt-Kindler reaction, followed by hydrolysis.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

This protocol outlines a general procedure for the synthesis of this compound from 1-(4-fluoro-2-methylphenyl)ethan-1-one.

Materials:

  • 1-(4-fluoro-2-methylphenyl)ethan-1-one

  • Sulfur

  • Morpholine

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Thioamide Formation: In a round-bottom flask, dissolve 1-(4-fluoro-2-methylphenyl)ethan-1-one (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents). Reflux the mixture at 130-140°C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add a 20% aqueous solution of sodium hydroxide (10 equivalents) to the reaction mixture. Reflux the mixture for 12-18 hours to hydrolyze the thioamide intermediate.

  • Work-up and Acidification: Cool the reaction mixture and extract with diethyl ether to remove any unreacted starting material and byproducts. Carefully acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid, which will precipitate the crude this compound.

  • Purification: Filter the crude product and wash with cold water. Recrystallize the solid from an ethanol/water mixture to obtain the pure this compound. Dry the purified product under vacuum.

G cluster_synthesis Synthesis Workflow Start 1-(4-fluoro-2-methylphenyl)ethan-1-one Step1 Willgerodt-Kindler Reaction (Sulfur, Morpholine) Start->Step1 Reactants Intermediate Thioamide Intermediate Step1->Intermediate Step2 Hydrolysis (NaOH, H₂O) Intermediate->Step2 Product_Crude Crude Product Step2->Product_Crude Step3 Acidification (HCl) & Purification (Recrystallization) Product_Crude->Step3 Final_Product This compound Step3->Final_Product

Figure 1: Synthetic workflow for this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Peaks corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), a singlet for the benzylic protons (CH₂), and a singlet for the methyl protons (CH₃). The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Signals for the aromatic carbons (with C-F couplings), the methylene carbon, the methyl carbon, and the carbonyl carbon of the carboxylic acid.
¹⁹F NMR A singlet or a multiplet depending on the coupling with neighboring aromatic protons.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.17 m/z). Fragmentation patterns may include the loss of the carboxylic acid group.
Infrared (IR) Spectroscopy A broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), and a strong absorption for the C=O stretch of the carbonyl group (around 1700 cm⁻¹).

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

Role as a Pharmacophore

Derivatives of fluorinated phenylacetic acids have shown significant potential in the development of novel therapeutics, particularly in oncology and infectious diseases. For instance, the aryl acetamide moiety derived from this acid is a key component in a class of triazolopyridazine compounds investigated for their potent activity against the parasite Cryptosporidium. Structure-activity relationship (SAR) studies have revealed that the position of the fluorine atom on the phenyl ring is critical for the biological activity of these compounds.

Case Study: Inhibition of Kinase Signaling Pathways

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, incorporate substituted phenylacetic acid scaffolds. While a direct link for this compound to a specific pathway is not extensively documented, its derivatives are designed to target key signaling molecules. For example, inhibitors of Aurora Kinase B, a crucial regulator of cell division, have been synthesized using similar fluorinated building blocks. Disruption of the Aurora Kinase B signaling pathway can lead to mitotic arrest and apoptosis in cancer cells.

G cluster_pathway Simplified Aurora Kinase B Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K/Akt Pathway RTK->PI3K AuroraB Aurora Kinase B PI3K->AuroraB Activates HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis Chromosome Chromosome Segregation HistoneH3->Chromosome Proliferation Cell Proliferation Chromosome->Proliferation Cytokinesis->Proliferation Inhibitor Drug Derived from This compound Inhibitor->AuroraB Inhibits

Figure 2: Potential role of derivatives in inhibiting a key cell cycle pathway.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with significant therapeutic potential. Its unique structural features, conferred by the fluorine and methyl substituents, provide medicinal chemists with a powerful tool to modulate the pharmacological properties of drug candidates. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important compound.

Technical Guide: Elucidation of the Chemical Structure of 4-Fluoro-2-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the analytical methodologies used to elucidate and confirm the structure of 4-Fluoro-2-methylphenylacetic acid. As a key intermediate and building block in the synthesis of pharmaceuticals and electronic chemicals, rigorous structural confirmation is imperative.[1][2] This document outlines its fundamental chemical properties, presents a comprehensive analysis of its spectral data (NMR, IR, MS), and provides detailed experimental protocols for its synthesis and characterization. The logical workflow of the structure elucidation process is also visualized to aid in comprehension.

Compound Identification and Physicochemical Properties

This compound is an aromatic carboxylic acid derivative. Its core structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and an acetic acid moiety.

IdentifierValueReference
IUPAC Name 2-(4-Fluoro-2-methylphenyl)acetic acid[3]
Synonyms (4-Fluoro-2-methyl-phenyl)-acetic acid[4]
CAS Number 407640-40-8[3]
Molecular Formula C₉H₉FO₂[3]
Molecular Weight 168.17 g/mol [3][5][6]
Monoisotopic Mass 168.05865769 Da[3]
Solubility Insoluble in water.[2]
Physical State Solid-

Structural Elucidation via Spectroscopic Analysis

The confirmation of the molecular structure of this compound is achieved through a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

2.1.1 ¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the following proton signals are expected.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic Acid (-COOH)
~7.0-7.2Multiplet1HAromatic H (adjacent to -CH₃)
~6.8-7.0Multiplet2HAromatic H (adjacent to -F)
~3.6Singlet2HMethylene (-CH₂-)
~2.3Singlet3HMethyl (-CH₃)

2.1.2 ¹³C NMR (Carbon NMR) Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~175-180Carboxylic Acid Carbon (-C OOH)
~160-165 (d, ¹JCF)Aromatic Carbon attached to Fluorine (C -F)
~138-142 (d)Aromatic Carbon attached to Methyl (C -CH₃)
~130-135 (d)Aromatic Carbon attached to Acetic Acid (C -CH₂COOH)
~115-125 (d)Aromatic CH Carbons
~40-45Methylene Carbon (-C H₂-)
~18-22Methyl Carbon (-C H₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
2500-3300 (broad)O-H StretchCarboxylic Acid (-COOH)
~2950C-H StretchAromatic/Aliphatic
~1700C=O StretchCarboxylic Acid (-COOH)
~1600, ~1480C=C StretchAromatic Ring
~1250C-O StretchCarboxylic Acid
~1200C-F StretchAryl Fluoride
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

m/z RatioFragmentInterpretation
168[M]⁺Molecular Ion
123[M - COOH]⁺Loss of the carboxylic acid group
109[M - CH₂COOH]⁺Loss of the acetic acid moiety

Experimental Protocols

Synthesis of this compound

The following protocol is based on a multi-step synthesis involving a Friedel-Crafts acylation followed by hydrolysis.[1] This method utilizes readily available starting materials.[1]

Step 1: Friedel-Crafts Acylation

  • In a reaction vessel under an inert atmosphere, add m-fluorotoluene (1.0 eq) and a Lewis acid catalyst (e.g., anhydrous aluminum trichloride, 1.2 eq) to a suitable solvent (e.g., dichloromethane).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add trichloroacetyl chloride (1.1 eq) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate ketone product.

Step 2: Hydrolysis

  • Dissolve the crude ketone from the previous step in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of a strong base (e.g., sodium hydroxide, 3.0 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2, resulting in the precipitation of the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G Synthesis Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrolysis & Purification A m-Fluorotoluene + Trichloroacetyl Chloride B Add AlCl₃ in Dichloromethane A->B C Reaction at 0-25°C B->C D Acidic Workup & Extraction C->D E Intermediate Ketone D->E F Dissolve in Ethanol E->F Proceed to Hydrolysis G Add NaOH (aq) & Reflux F->G H Acidification (HCl) G->H I Precipitation & Filtration H->I J Recrystallization I->J K Pure this compound J->K

Caption: Synthesis workflow for this compound.
General Protocol for Spectroscopic Analysis

  • NMR Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H and ¹³C NMR Acquisition : Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both ¹H and ¹³C (with proton decoupling) should be used.

  • IR Spectroscopy : Prepare a sample by either creating a KBr pellet containing a small amount of the solid product or by using an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry : Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Logical Framework for Structure Confirmation

The process of elucidating and confirming a chemical structure is a logical, stepwise procedure where data from multiple analytical techniques are integrated to build a conclusive argument.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS_Data Molecular Formula & Weight (C₉H₉FO₂) MS->MS_Data IR_Data Functional Groups (-COOH, C-F, Aromatic) IR->IR_Data NMR_Data Carbon-Hydrogen Framework (Substitution Pattern) NMR->NMR_Data Final Structure Confirmed: This compound MS_Data->Final IR_Data->Final NMR_Data->Final

Caption: Logical workflow for structural elucidation.

References

An In-depth Technical Guide to 2-(4-fluoro-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-fluoro-2-methylphenyl)acetic acid, a substituted phenylacetic acid derivative, is a molecule of interest in medicinal chemistry and drug discovery. The unique arrangement of its functional groups—a carboxylic acid moiety, a fluorine atom, and a methyl group on the phenyl ring—confers specific physicochemical properties that can influence its biological activity. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, potential synthetic routes, and a discussion of the known biological activities of structurally related compounds, offering insights into its potential applications in drug development.

IUPAC Name: 2-(4-fluoro-2-methylphenyl)acetic acid[1]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₉FO₂PubChem[1]
Molecular Weight 168.17 g/mol PubChem[1]
XLogP3-AA (Predicted) 2.3PubChem
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 168.05865769 g/mol PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Complexity 179PubChem[1]

Note: Experimental determination of properties such as melting point, boiling point, and solubility is crucial for drug development and would require laboratory analysis.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of 2-(4-fluoro-2-methylphenyl)acetic acid is not explicitly described in readily accessible scientific literature. However, based on established organic chemistry principles and synthesis of analogous compounds, a plausible synthetic pathway can be proposed. One common method for the synthesis of aryl-substituted acetic acids is the Willgerodt-Kindler reaction.

Proposed Synthetic Pathway: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction allows for the conversion of an aryl alkyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[2][3][4]

Logical Workflow for the Proposed Synthesis:

G cluster_start Starting Material cluster_reaction1 Willgerodt-Kindler Reaction cluster_reaction2 Hydrolysis start 1-(4-fluoro-2-methylphenyl)ethan-1-one reagents1 Sulfur (S₈) Morpholine intermediate 2-(4-fluoro-2-methylphenyl)-1-morpholinoethan-1-thione (Thioamide Intermediate) start->intermediate reagents1->intermediate reagents2 Acid or Base (e.g., H₂SO₄ or NaOH) final_product 2-(4-fluoro-2-methylphenyl)acetic acid intermediate->final_product reagents2->final_product

Caption: Proposed synthesis of 2-(4-fluoro-2-methylphenyl)acetic acid via the Willgerodt-Kindler reaction.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-fluoro-2-methylphenyl)-1-morpholinoethan-1-thione (Thioamide Intermediate)

  • To a reaction vessel, add 1-(4-fluoro-2-methylphenyl)ethan-1-one, elemental sulfur, and morpholine.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess morpholine and sulfur are removed. This may involve extraction and washing with a suitable solvent system.

  • The crude thioamide intermediate is then purified, for example, by column chromatography or recrystallization.

Step 2: Hydrolysis to 2-(4-fluoro-2-methylphenyl)acetic acid

  • The purified thioamide intermediate is dissolved in a suitable solvent (e.g., ethanol or a mixture of water and a co-solvent).

  • An aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) is added to the solution.

  • The mixture is heated under reflux until the hydrolysis is complete, as monitored by TLC or another suitable method.

  • After cooling, the reaction mixture is acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Disclaimer: This is a generalized, hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would need to be optimized for this particular substrate.

Potential Applications in Drug Development and Biological Activity

While there is no specific literature detailing the biological activity or drug development applications of 2-(4-fluoro-2-methylphenyl)acetic acid, the broader class of substituted phenylacetic acids is known to possess a wide range of pharmacological properties.

Anti-inflammatory Activity

Many phenylacetic acid derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The substitution pattern on the phenyl ring can significantly influence the potency and selectivity of COX inhibition.

Other Potential Biological Activities

Substituted phenylacetic acids and their derivatives have been investigated for a variety of other biological activities, including:

  • Antimicrobial activity: Some phenylacetic acid complexes have demonstrated antibacterial properties.[5]

  • Sodium-channel blockers: Certain phenylacetamide derivatives have been studied for their potential as sodium-channel blockers, with applications in neuroprotection.[6]

  • Auxin activity: In the field of botany, phenylacetic acids are known to act as plant hormones.[5]

The presence of the fluorine atom in 2-(4-fluoro-2-methylphenyl)acetic acid is of particular interest, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Logical Relationship of Phenylacetic Acid Derivatives to Biological Activity:

G A Substituted Phenylacetic Acids B Anti-inflammatory (NSAIDs) A->B C Antimicrobial A->C D Sodium-Channel Blockade A->D E Other Biological Activities A->E

Caption: Potential biological activities of the substituted phenylacetic acid class of compounds.

Conclusion

2-(4-fluoro-2-methylphenyl)acetic acid is a chemical entity with potential for further investigation in the field of drug discovery. While specific experimental data and biological activity studies for this compound are currently limited, its structural relationship to known bioactive molecules, particularly in the area of anti-inflammatory agents, suggests that it may be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, develop an optimized synthetic protocol, and explore its pharmacological profile.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methylphenylacetic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of established and potential synthetic pathways for producing 4-Fluoro-2-methylphenylacetic acid and its crucial precursors. This compound serves as a vital building block in the synthesis of pharmaceuticals and specialty chemicals, making efficient and scalable production of its intermediates a key focus for chemical research and development.[1][2] This guide details various synthetic strategies, presents quantitative data in structured tables, and provides detailed experimental protocols for key transformations.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical pathways. The most common strategies converge on the key intermediate, 2-(4-Fluoro-2-methylphenyl)acetonitrile , which is subsequently hydrolyzed to the final product. Alternative routes, such as the Willgerodt-Kindler reaction, Grignard carboxylation, and Friedel-Crafts acylation, offer different starting points and reaction conditions. The choice of pathway often depends on the availability of starting materials, scalability, cost, and safety considerations.

Start1 m-Fluorotoluene Intermediate1 2,2,2-Trichloro-1-(4-fluoro-2-methylphenyl)ethanone Start1->Intermediate1 Friedel-Crafts Acylation Start2 4-Fluoro-2-methylbenzaldehyde Intermediate2 4-Fluoro-2-methylbenzaldoxime Start2->Intermediate2 Oximation Start3 2-Bromo-5-fluorotoluene Intermediate4 Grignard Reagent Start3->Intermediate4 Mg Start4 1-(4-Fluoro-2-methylphenyl)ethanone Intermediate5 Thioamide Derivative Start4->Intermediate5 Willgerodt-Kindler Reaction Product1 4-Fluoro-2-methylbenzoic Acid Intermediate1->Product1 Hydrolysis Intermediate3 2-(4-Fluoro-2-methylphenyl)acetonitrile (Key Intermediate) Intermediate2->Intermediate3 Dehydration Product2 This compound Intermediate3->Product2 Hydrolysis Intermediate4->Product1 1. CO2 2. H3O+ Intermediate5->Product2 Hydrolysis Aldehyde 4-Fluoro-2-methylbenzaldehyde Oxime 4-Fluoro-2-methylbenzaldoxime Aldehyde->Oxime Step 1: Oximation (NH2OH·HCl, Base) Nitrile 2-(4-Fluoro-2-methylphenyl)acetonitrile Oxime->Nitrile Step 2: Dehydration (e.g., NaHSO4·H2O) Acid This compound Nitrile->Acid Step 3: Hydrolysis (Acid or Base) Start m-Fluorotoluene Acylation Friedel-Crafts Acylation (Trichloroacetyl chloride, AlCl3) Start->Acylation Hydrolysis Alkaline Hydrolysis Acylation->Hydrolysis Separation Recrystallization Hydrolysis->Separation Product 4-Fluoro-2-methylbenzoic Acid Separation->Product

References

An In-depth Technical Guide on the Solubility of 4-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an overview of the available solubility data for 4-Fluoro-2-methylphenylacetic acid, outlines a general experimental protocol for solubility determination, and presents a visual representation of the experimental workflow. This information is intended for researchers, scientists, and professionals in the field of drug development.

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The primary piece of information available from scientific suppliers is a qualitative assessment of its solubility in water.

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterInsoluble[1]

Further research is required to determine the quantitative solubility of this compound in a broader range of aqueous and organic solvents at various temperatures.

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not available in the reviewed literature, a general and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol is a synthesized representation of best practices in the field.[2]

Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s) of interest

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

  • pH meter (for aqueous solvents)

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a volumetric flask or vial). This ensures that a saturated solution is formed and that undissolved solid remains.[2]

  • Equilibration: The container is placed in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period to allow it to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid in the supernatant remains constant.[2]

  • Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation to pellet the solid material, followed by careful filtration of the supernatant through a syringe filter to remove any remaining particulate matter.[2]

  • Quantification: The concentration of this compound in the clear, saturated supernatant is then determined using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Replicates: The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Solubility_Workflow A Start: Excess Solute + Solvent B Equilibration (Shaking at Constant Temp) A->B Agitation C Phase Separation (Centrifugation/Filtration) B->C Equilibrium Reached D Quantification of Supernatant (e.g., HPLC) C->D Clear Supernatant E End: Solubility Data D->E Concentration Determined

General workflow for solubility determination.

References

A Comprehensive Technical Guide to the Safety and Handling of 4-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety and handling protocols for 4-Fluoro-2-methylphenylacetic acid (CAS No: 407640-40-8). The information is intended to support laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical and Physical Properties

This compound is a synthetic building block, often utilized in the development of more complex organic molecules for pharmaceutical and chemical research.[1][2] Its physical and chemical properties are essential for understanding its behavior and for designing safe handling and storage procedures.

PropertyValueSource
Molecular Formula C₉H₉FO₂PubChem[3]
Molecular Weight 168.16 g/mol PubChem[3]
Melting Point 96°C to 99°CThermo Scientific[1]
Appearance SolidN/A
Solubility Insoluble in waterThermo Scientific[1]
IUPAC Name 2-(4-fluoro-2-methylphenyl)acetic acidPubChem[3]

Hazard Identification and Classification

Understanding the hazards associated with this compound is the foundation of its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification
Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3
Acute Toxicity, Oral (Potential)4 (14.3% of notifications)

Source: PubChem[3]

Hazard Statements and Pictograms

The GHS classification corresponds to the following hazard statements and pictograms, which should be clearly displayed on all containers and in safety data sheets.

PictogramGHS CodeHazard Statement
alt text
GHS07Warning
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
H302Harmful if swallowed. (Note: This is based on a significant minority of GHS notifications)

Source: PubChem[3]

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness). Always inspect gloves before use and use proper removal technique.[4]
Body Protection Laboratory coat. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.
Respiratory Protection For handling powders outside of a ventilated enclosure, a respirator may be necessary. Contact Environmental Health & Safety (EHS) for guidance. Dust masks are not a substitute.[5]
Engineering Controls

Engineering controls are the primary means of controlling exposure.

  • Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a properly functioning chemical fume hood or a ventilated balance enclosure.[4][5]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order.

General Handling Procedures
  • Avoid all personal contact, including inhalation of dust.[5]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, after removing gloves, and before leaving the laboratory.[5]

  • Keep containers tightly sealed when not in use.[1]

  • Use the minimum quantity of the substance necessary for the procedure.[5]

  • Whenever possible, use pre-mixed solutions to avoid handling the powder form.[5]

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving solid chemical reagents. These should be adapted to specific experimental needs and incorporated into detailed Standard Operating Procedures (SOPs).

Protocol 1: Weighing this compound

This protocol is designed to minimize the risk of inhalation and contamination when weighing the solid compound.

  • Preparation:

    • Designate a work area within a chemical fume hood or a ventilated balance enclosure.[5]

    • Cover the work surface with absorbent bench paper.[6]

    • Ensure the analytical balance is clean, level, and calibrated.[7]

  • Procedure:

    • Place a suitable weighing container (e.g., weigh boat, vial) on the balance.[7]

    • Tare the balance to zero.[8]

    • Using a clean spatula, carefully transfer the desired amount of this compound to the container. Avoid creating dust.[6]

    • Keep the primary container of the chemical closed as much as possible.[6]

    • Record the final weight.

  • Post-Weighing:

    • Securely close the primary container.

    • Clean the spatula and any other utensils used.

    • Wipe down the work surface and the exterior of the weighing container to remove any residual powder.[6]

    • Dispose of the bench paper and any contaminated materials as hazardous waste.

Protocol 2: Preparation of a Solution

This protocol outlines the steps for safely dissolving the weighed compound in a solvent.

  • Preparation:

    • Perform all steps within a chemical fume hood.

    • Have the appropriate solvent and glassware ready.

  • Procedure:

    • Add the desired volume of solvent to a suitable flask equipped with a magnetic stir bar.

    • Carefully add the weighed this compound to the flask.

    • Stir the mixture until the solid is fully dissolved. Gentle heating may be required for some solvents, which should be done with appropriate precautions (e.g., using a heating mantle with temperature control).

  • Storage:

    • Clearly label the solution with the chemical name, concentration, solvent, date, and any relevant hazard warnings.

    • Store the solution in a tightly sealed container in a designated, well-ventilated area, away from incompatible materials.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed to prevent contamination and potential release.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

  • Store in a designated area for hazardous chemicals, segregated from other materials as appropriate (e.g., in a cabinet for irritants).[5]

Disposal
  • Dispose of this compound and any contaminated materials (e.g., gloves, weigh boats, bench paper) as hazardous waste.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of the chemical down the drain or in the regular trash.

Accidental Release and First Aid Measures

Spill Response
  • Small Spills:

    • If the spill is contained within a fume hood, carefully sweep up the solid material, trying to minimize dust generation.

    • Place the spilled material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicology and Biological Pathways

Toxicity Profile
Biological Activity and Signaling Pathways

As of the date of this document, there is no specific, publicly available information detailing the biological signaling pathways or metabolic fate of this compound. It is primarily used as a chemical intermediate.[2] Phenylacetic acids, in general, are known to have roles in plant metabolism as auxins, but the biological effects of this specific substituted analog in mammalian systems have not been well-characterized.[9]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from receipt of the chemical to its final disposal.

Safe_Handling_Workflow Receipt Receipt of Chemical Inspection Inspect Container (Intact, Labeled) Receipt->Inspection Check Storage Secure Storage (Cool, Dry, Ventilated) Inspection->Storage Store Planning Experiment Planning (SOP, Risk Assessment) Storage->Planning Retrieve for Use PPE Don PPE (Goggles, Gloves, Lab Coat) Planning->PPE Handling Chemical Handling (In Fume Hood) PPE->Handling Weighing Weighing Handling->Weighing SolutionPrep Solution Preparation Handling->SolutionPrep Reaction Use in Experiment Weighing->Reaction SolutionPrep->Reaction Decontamination Decontaminate Workspace & Equipment Reaction->Decontamination Waste Waste Collection (Segregated, Labeled) Reaction->Waste Generate Decontamination->Waste Generate DoffPPE Doff PPE & Wash Hands Decontamination->DoffPPE Disposal Hazardous Waste Disposal (Contact EHS) Waste->Disposal

Caption: Safe handling workflow for this compound.

References

Spectroscopic Data of 4-Fluoro-2-methylphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-methylphenylacetic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a predicted dataset derived from the analysis of structurally similar compounds. The methodologies for acquiring such spectroscopic data are also detailed. This information is intended to support researchers, scientists, and professionals in drug development in the characterization and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectroscopic characteristics of related compounds, including 2-methylphenylacetic acid[1][2], 4-fluorophenylacetic acid[3][4][5], and 4-methylphenylacetic acid[6][7].

Infrared (IR) Spectroscopy

Table 1: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1610, ~1500Medium-StrongC=C stretch (Aromatic Ring)
~1250MediumC-O stretch (Carboxylic Acid)
~1220MediumC-F stretch
~920Broad, MediumO-H bend (Carboxylic Acid Dimer)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (unless otherwise specified)

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.1-7.3Multiplet2HAromatic H
~6.9-7.0Multiplet1HAromatic H
~3.6Singlet2H-CH₂-
~2.3Singlet3H-CH₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~178-COOH
~160 (d, ¹JCF ≈ 245 Hz)Aromatic C-F
~138 (d, ³JCF ≈ 8 Hz)Aromatic C-CH₃
~132 (d, ⁴JCF ≈ 3 Hz)Aromatic C-H
~130Aromatic C-CH₂
~115 (d, ²JCF ≈ 21 Hz)Aromatic C-H
~113 (d, ²JCF ≈ 21 Hz)Aromatic C-H
~40-CH₂-
~19-CH₃
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
168~50[M]⁺ (Molecular Ion)
123~100[M - COOH]⁺
109~30[M - CH₂COOH]⁺
95~20[C₆H₄F]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Infrared (IR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR)

  • Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Spectrum: A background spectrum of the empty ATR crystal is collected.

  • Sample Preparation: A small amount of the solid this compound is placed onto the ATR crystal.

  • Data Acquisition: Pressure is applied to the sample using the ATR's pressure arm to ensure good contact with the crystal. The sample spectrum is then collected.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR

  • Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is performed.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom.

  • Data Processing: The raw free induction decay (FID) is processed with a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Methodology: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification (O-H, C=O, C-F) IR->IR_Data NMR_Data Structural Elucidation (¹H & ¹³C Assignments) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Structural Confirmation and Purity Assessment IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 4-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylphenylacetic acid is a substituted phenylacetic acid derivative with potential applications in medicinal chemistry and drug discovery as a synthetic building block. Its structural features, including the fluorine atom and the phenylacetic acid scaffold, make it an attractive starting material for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic routes, and key physicochemical properties.

Commercial Availability

This compound is commercially available from several chemical suppliers. The typical purity offered is around 97%. It is important to distinguish this compound from its isomers, such as 2-fluoro-4-methylphenylacetic acid, which are also commercially available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 407640-40-8--INVALID-LINK--
Molecular Formula C₉H₉FO₂--INVALID-LINK--
Molecular Weight 168.17 g/mol --INVALID-LINK--
Melting Point 96-99 °C--INVALID-LINK--
Appearance White to off-white crystalline powderGeneral Supplier Information
Solubility Insoluble in water--INVALID-LINK--

Synthesis Methodologies

Arndt-Eistert Homologation of 4-Fluoro-2-methylbenzoic Acid

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. This pathway would involve the conversion of 4-fluoro-2-methylbenzoic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water would yield the desired this compound.

Experimental Protocol (General Procedure):

  • Acid Chloride Formation: 4-Fluoro-2-methylbenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, DCM) to form 4-fluoro-2-methylbenzoyl chloride. The reaction is typically carried out at room temperature or with gentle heating. Excess chlorinating agent and solvent are removed under reduced pressure.

  • Diazoketone Formation: The crude 4-fluoro-2-methylbenzoyl chloride is dissolved in an inert solvent (e.g., diethyl ether or THF) and treated with a solution of diazomethane (CH₂N₂) at 0 °C. The reaction is stirred until the acid chloride is consumed. Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a well-ventilated fume hood.

  • Wolff Rearrangement: The resulting diazoketone is then subjected to Wolff rearrangement, which can be induced by a metal catalyst (e.g., silver oxide, Ag₂O, or silver benzoate) or photochemically. The reaction is performed in the presence of water to trap the intermediate ketene and form this compound.

  • Work-up and Purification: The reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Arndt_Eistert start 4-Fluoro-2-methylbenzoic Acid acid_chloride 4-Fluoro-2-methylbenzoyl Chloride start->acid_chloride SOCl₂ or (COCl)₂ diazoketone Diazoketone Intermediate acid_chloride->diazoketone CH₂N₂ ketene Ketene Intermediate diazoketone->ketene Ag₂O, H₂O (Wolff Rearrangement) final_product This compound ketene->final_product H₂O

Arndt-Eistert Homologation Pathway
Hydrolysis of 4-Fluoro-2-methylphenylacetonitrile

The hydrolysis of a nitrile (cyanide) group is a straightforward and common method for the preparation of carboxylic acids. This route would start with 4-fluoro-2-methylphenylacetonitrile, which can be synthesized from the corresponding benzyl halide.

Experimental Protocol (General Procedure):

  • Nitrile Hydrolysis: 4-Fluoro-2-methylphenylacetonitrile is heated under reflux with a strong acid (e.g., aqueous sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide).

  • Acidic Work-up: If basic hydrolysis is performed, the reaction mixture is cooled and then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Nitrile_Hydrolysis cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis start 4-Fluoro-2-methylphenylacetonitrile intermediate Carboxylate Salt (if basic) start->intermediate 1. NaOH / H₂O, Δ final_product This compound start->final_product H₂SO₄ / H₂O, Δ intermediate->final_product

Nitrile Hydrolysis Pathway
Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids. This pathway would involve the alkylation of diethyl malonate with 4-fluoro-2-methylbenzyl bromide, followed by hydrolysis and decarboxylation.

Experimental Protocol (General Procedure):

  • Enolate Formation: Diethyl malonate is treated with a base, such as sodium ethoxide (NaOEt), in a suitable solvent like ethanol to form the corresponding enolate.

  • Alkylation: 4-Fluoro-2-methylbenzyl bromide is added to the enolate solution, leading to an Sₙ2 reaction to form diethyl (4-fluoro-2-methylbenzyl)malonate.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then heated with a strong acid (e.g., aqueous HCl or H₂SO₄). This step hydrolyzes both ester groups to carboxylic acids, and the resulting malonic acid derivative readily undergoes decarboxylation upon heating to yield this compound.

Malonic_Ester_Synthesis malonate Diethyl Malonate enolate Malonate Enolate malonate->enolate NaOEt / EtOH alkylated_malonate Diethyl (4-fluoro-2-methylbenzyl)malonate enolate->alkylated_malonate + 4-Fluoro-2-methylbenzyl Bromide benzyl_bromide 4-Fluoro-2-methylbenzyl Bromide dicarboxylic_acid Substituted Malonic Acid alkylated_malonate->dicarboxylic_acid H₃O⁺, Δ (Hydrolysis) final_product This compound dicarboxylic_acid->final_product Δ (-CO₂) (Decarboxylation)

Malonic Ester Synthesis Pathway

Spectroscopic Data

  • ¹H NMR:

    • A singlet for the methyl group protons (CH₃) around 2.2-2.4 ppm.

    • A singlet for the methylene group protons (CH₂) around 3.6-3.8 ppm.

    • Aromatic protons would appear in the range of 6.8-7.3 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom.

    • A broad singlet for the carboxylic acid proton (COOH) typically above 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the methyl carbon (CH₃) around 18-22 ppm.

    • A signal for the methylene carbon (CH₂) around 40-45 ppm.

    • Aromatic carbons would appear in the range of 115-140 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

    • A signal for the carbonyl carbon (C=O) of the carboxylic acid around 175-180 ppm.

  • IR Spectroscopy:

    • A broad O-H stretch from the carboxylic acid dimer in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.

    • C-F stretching vibrations in the fingerprint region, typically around 1200-1300 cm⁻¹.

    • Aromatic C-H and C=C stretching vibrations.

Applications in Drug Discovery and Research

While specific biological targets for this compound are not extensively documented, its structural motif is present in molecules with various pharmacological activities. Phenylacetic acid derivatives are known to be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs), and the introduction of a fluorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.

This compound serves as a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns. For instance, it could be used in the synthesis of novel enzyme inhibitors, where the phenylacetic acid moiety can mimic the substrate and the fluoro-methyl substituted phenyl ring can explore specific binding pockets.

Drug_Discovery_Workflow start This compound (Building Block) synthesis Synthesis of Compound Library start->synthesis screening High-Throughput Screening (e.g., Enzyme Inhibition Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Role in a Drug Discovery Workflow

Conclusion

This compound is a commercially available fine chemical with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. While detailed experimental data is somewhat limited in the public domain, its synthesis can be approached through established chemical transformations. Further research into its biological activities could unveil its potential as a lead compound or a key intermediate in the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-2-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Fluoro-2-methylphenylacetic acid is a valuable synthetic building block and key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a fluorinated and methylated phenyl ring, imparts unique physicochemical properties that are desirable in drug design, potentially influencing factors like metabolic stability and binding affinity.[1] This document provides a detailed, three-step synthesis protocol for this compound, starting from 4-fluoro-2-methyltoluene. The methodology involves benzylic bromination, cyanation, and subsequent nitrile hydrolysis, representing a robust and scalable route to the target compound.

Overall Synthesis Scheme

The synthesis of this compound is accomplished via the three-step process illustrated below. The pathway begins with the radical-initiated bromination of 4-fluoro-2-methyltoluene to form the benzyl bromide intermediate. This intermediate is then converted to the corresponding phenylacetonitrile derivative through a nucleophilic substitution reaction with sodium cyanide. Finally, acid-catalyzed hydrolysis of the nitrile yields the desired this compound.

G Start 4-Fluoro-2-methyltoluene Step1_reagents NBS, AIBN (Radical Initiator) CCl₄, Reflux Inter1 1-(Bromomethyl)-4-fluoro- 2-methylbenzene Step2_reagents NaCN Ethanol/H₂O Reflux Inter2 2-(4-Fluoro-2-methylphenyl)acetonitrile Step3_reagents H₂SO₄, H₂O, Acetic Acid Heat Product This compound Step1_reagents->Inter1 Step2_reagents->Inter2 Step3_reagents->Product

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Equipment:

  • 4-Fluoro-2-methyltoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium cyanide (NaCN)

  • Ethanol

  • Sulfuric acid (H₂SO₄), concentrated

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, reflux condenser, mechanical stirrer, separatory funnel, rotary evaporator, and heating mantle.

Protocol 1: Synthesis of 1-(Bromomethyl)-4-fluoro-2-methylbenzene (Intermediate 1)

This protocol describes the selective free-radical bromination of the benzylic methyl group of 4-fluoro-2-methyltoluene.[2][3]

Methodology:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-2-methyltoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, ~0.02 eq).

  • Add anhydrous carbon tetrachloride (CCl₄) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC for the disappearance of the starting material. The reaction is typically complete within 4-8 hours.[2]

  • After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

  • Wash the combined filtrate with water and then with a saturated aqueous sodium bicarbonate solution to remove any remaining HBr.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 1-(bromomethyl)-4-fluoro-2-methylbenzene, can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 2: Synthesis of 2-(4-Fluoro-2-methylphenyl)acetonitrile (Intermediate 2)

This protocol outlines the nucleophilic substitution of the bromide with a cyanide group to form the phenylacetonitrile intermediate.[4][5][6]

Methodology:

  • In a round-bottom flask fitted with a reflux condenser and stirrer, dissolve sodium cyanide (NaCN, 1.2 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).[5][6] Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Add the crude 1-(bromomethyl)-4-fluoro-2-methylbenzene (1.0 eq) from the previous step to the cyanide solution.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.[5]

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude 2-(4-fluoro-2-methylphenyl)acetonitrile. The product can be purified by vacuum distillation if necessary.

Protocol 3: Synthesis of this compound (Final Product)

This protocol describes the acid-catalyzed hydrolysis of the nitrile to the final carboxylic acid product.[7][8]

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine the crude 2-(4-fluoro-2-methylphenyl)acetonitrile (1.0 eq), water, concentrated sulfuric acid, and glacial acetic acid. A typical ratio is similar to that used for phenylacetic acid synthesis (e.g., 1 part nitrile, 1.5 parts water, 1.2 parts H₂SO₄, 1.5 parts acetic acid by volume).[7]

  • Heat the mixture to reflux with stirring for 3-5 hours. The hydrolysis is typically complete when a homogenous solution is formed.[7]

  • Cool the reaction mixture slightly and pour it into a beaker containing cold water or ice with stirring.

  • The this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: Summary of Reagents and Reaction Conditions

StepReactionStarting MaterialKey ReagentsSolventTemperatureTypical Time
1Benzylic Bromination4-Fluoro-2-methyltolueneNBS, AIBNCCl₄Reflux (~77°C)4-8 h
2Cyanation1-(Bromomethyl)-4-fluoro-2-methylbenzeneNaCNEthanol/WaterReflux4-6 h
3Nitrile Hydrolysis2-(4-Fluoro-2-methylphenyl)acetonitrileH₂SO₄, H₂O, Acetic AcidAqueousReflux3-5 h

Table 2: Product Characterization and Expected Yields

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
Intermediate 1C₈H₈BrF203.05Liquid75-85%
Intermediate 2C₉H₈FN149.17Liquid/Solid80-90%
Final ProductC₉H₉FO₂168.16Solid80-85% (from nitrile)

Visualized Workflow and Application

The following diagrams illustrate the detailed experimental workflow and the synthetic utility of the final product.

G start Start: 4-Fluoro-2-methyltoluene react1 React with NBS/AIBN in CCl₄ (Reflux) start->react1 workup1 Cool & Filter Wash with H₂O, NaHCO₃ react1->workup1 dry1 Dry (Na₂SO₄) Concentrate workup1->dry1 inter1 Intermediate 1: Benzyl Bromide dry1->inter1 react2 React with NaCN in EtOH/H₂O (Reflux) inter1->react2 workup2 Evaporate EtOH Extract with Ether react2->workup2 dry2 Dry (Na₂SO₄) Concentrate workup2->dry2 inter2 Intermediate 2: Acetonitrile dry2->inter2 react3 Hydrolyze with H₂SO₄/H₂O/AcOH (Reflux) inter2->react3 workup3 Precipitate in Ice Water Filter Solid react3->workup3 purify Recrystallize workup3->purify product Final Product: This compound purify->product

Caption: Detailed experimental workflow for the multi-step synthesis.

G main_acid {this compound} ester Ester Derivatives (e.g., for prodrugs) main_acid->ester R-OH, H⁺ amide Amide Derivatives (e.g., for bioactive scaffolds) main_acid->amide 1. SOCl₂ 2. R₂NH ketone Ketone Derivatives (via organometallic addition) main_acid->ketone 1. 2 R-Li 2. H₃O⁺ reduced Alcohol Derivatives (Phenethyl Alcohols) main_acid->reduced 1. LiAlH₄ 2. H₃O⁺ app1 Improved Lipophilicity ester->app1 app3 Scaffolds for Anti-inflammatory or Anticancer Agents [28] amide->app3 ketone->app3 app2 Enhanced Metabolic Stability reduced->app2

Caption: Synthetic utility of this compound in drug development.

References

The Versatile Scaffold: 4-Fluoro-2-methylphenylacetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: 4-Fluoro-2-methylphenylacetic acid is a valuable building block in medicinal chemistry, offering a unique combination of steric and electronic properties that can be exploited for the design of novel therapeutic agents. The presence of a fluorine atom at the 4-position of the phenyl ring can enhance metabolic stability, improve binding affinity, and modulate the pKa of the carboxylic acid group. The methyl group at the 2-position provides a steric handle that can be used to probe the topology of binding pockets and influence the conformation of the molecule. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis and evaluation of its derivatives.

Key Applications in Drug Discovery

Derivatives of this compound have shown promise in a variety of therapeutic areas, including oncology, inflammation, and neuroscience. The phenylacetic acid core provides a versatile scaffold that can be readily functionalized to target a wide range of biological macromolecules.

Kinase Inhibitors for the Treatment of Proliferative Diseases

The this compound moiety has been incorporated into the structure of potent kinase inhibitors, particularly those targeting receptor tyrosine kinases such as c-KIT.[1][2] These kinases are often dysregulated in various cancers, making them attractive targets for drug development. The phenylacetic acid derivative serves as a key intermediate in the synthesis of complex heterocyclic systems, such as dihydronaphthyridines, which can effectively block the ATP-binding site of the kinase.

Anticancer Agents Targeting Cell Proliferation

Closely related acetamide derivatives of 4-fluorophenylacetic acid have demonstrated significant cytotoxic activity against various cancer cell lines. These compounds are thought to exert their anticancer effects through the induction of apoptosis. The substitution pattern on the N-phenyl ring can be modified to optimize potency and selectivity.

Neurokinin 1 (NK1) Receptor Antagonists

The 2-(4-fluoro-2-methylphenyl) moiety has been identified as a key structural feature in a new class of potent and selective neurokinin 1 (NK1) receptor antagonists.[3] These compounds have potential applications in the treatment of chemotherapy-induced nausea and vomiting, as well as major depressive disorders.[3]

Quantitative Data Summary

The following tables summarize the biological activity of representative derivatives of this compound and related compounds.

Table 1: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [4]

Compound IDR Group on N-phenylCell LineIC50 (µM)
2b m-NO2PC3 (Prostate Carcinoma)52
2c p-NO2PC3 (Prostate Carcinoma)80
2c p-NO2MCF-7 (Breast Carcinoma)100
Imatinib (Reference)-PC3 (Prostate Carcinoma)40
Imatinib (Reference)-MCF-7 (Breast Carcinoma)98

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluoro-2-methylphenyl)acetamide Derivatives (A General Procedure)

This protocol is adapted from the synthesis of related phenylacetamide derivatives with anticancer activity.[4]

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Substituted aniline

  • Dry benzene

  • Pyridine

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • A solution of this compound (1 equivalent) in dry benzene is prepared.

  • Thionyl chloride (1.5 equivalents) is added dropwise to the solution at room temperature.

  • The reaction mixture is refluxed for 2 hours.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • The crude acid chloride is dissolved in dry benzene.

  • The solution is cooled in an ice bath, and a solution of the appropriate substituted aniline (1 equivalent) and pyridine (1 equivalent) in dry benzene is added dropwise.

  • The reaction mixture is stirred at room temperature for 3-4 hours.

  • The mixture is washed with 10% HCl, 10% NaOH, and finally with water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired 2-(4-fluoro-2-methylphenyl)-N-(substituted phenyl)acetamide.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol for c-KIT)

This protocol provides a general framework for assessing the inhibitory activity of compounds against c-KIT kinase, based on methods described in relevant patents.[1][2]

Materials:

  • Recombinant c-KIT kinase domain

  • Biotinylated peptide substrate (e.g., Biotin-EAEEYFELVAKKK)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Time-resolved fluorescence (TRF) reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the compound dilutions to the wells of a microtiter plate.

  • Add the c-KIT kinase and the biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

  • Wash the plate to remove unbound reagents.

  • Add a solution containing the europium-labeled anti-phosphotyrosine antibody and incubate.

  • Wash the plate to remove unbound antibody.

  • Add an enhancement solution and measure the time-resolved fluorescence.

  • The percent inhibition is calculated relative to a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G General Workflow for Synthesis and Evaluation start This compound synthesis Chemical Synthesis (e.g., Amide Coupling, Heterocycle Formation) start->synthesis purification Purification and Characterization (e.g., Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation (e.g., Enzyme Inhibition, Cytotoxicity Assays) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies (e.g., Animal Models) sar->in_vivo lead_opt->synthesis candidate Drug Candidate in_vivo->candidate

Caption: A generalized workflow for the discovery of drug candidates starting from this compound.

G Simplified c-KIT Signaling Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor Tyrosine Kinase SCF->cKIT Binds dimerization Dimerization and Autophosphorylation cKIT->dimerization downstream Downstream Signaling Pathways (e.g., PI3K/AKT, RAS/MAPK) dimerization->downstream Activates inhibitor Dihydronaphthyridine Inhibitor (derived from this compound) inhibitor->dimerization Inhibits proliferation Cell Proliferation, Survival, Differentiation downstream->proliferation Promotes

Caption: Inhibition of the c-KIT signaling pathway by a dihydronaphthyridine derivative.

References

Application Notes and Protocols for the Preparation of Bioactive Heterocycles from 4-Fluoro-2-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of potentially bioactive quinolinone and indole derivatives starting from 4-Fluoro-2-methylphenylacetic acid. The protocols are designed to be a practical guide for chemists involved in the discovery and development of novel therapeutic agents.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their diverse biological activities. Specifically, quinolinone and indole scaffolds are present in numerous FDA-approved drugs, exhibiting a wide range of therapeutic effects including antimicrobial, anticancer, and anti-inflammatory properties. The starting material, this compound, provides a unique structural motif with fluorine and methyl substitutions that can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Fluorine substitution is known to enhance metabolic stability and binding affinity, making it a valuable feature in drug design.

These application notes outline two distinct synthetic pathways to generate a 6-fluoro-8-methyl-substituted quinolinone and a 5-fluoro-7-methyl-substituted indole. The protocols are based on established and reliable organic chemistry transformations.

Data Presentation: Biological Activities of Related Heterocyples

The following tables summarize the reported biological activities of quinolinone and indole derivatives structurally related to the target compounds. This data provides a rationale for the synthesis of the proposed molecules and a benchmark for future biological evaluation.

Table 1: Antimicrobial Activity of Fluoro-Substituted Quinolone Analogs

Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
FluoroquinolonesEscherichia coli0.0075 - 0.0312[1]
FluoroquinolonesStaphylococcus aureus0.0625 - 0.25[1]
6-Fluoro-8-nitroquinolineNot SpecifiedNot Available[1]

Table 2: Cytotoxic Activity (IC50) of Fluoro- and Methyl-Substituted Heterocycles

Compound ClassCell LineIC50 (µM)Cancer TypeReference
Fluorinated Quinolone AnalogsMDA-MB-4682.5 - 5Breast[1]
Fluorinated Quinolone AnalogsMCF-710.5 - 11Breast[1]
Nitro-FluoroquinoloneMCF-7< 50Breast[1]
6,7-annulated-4-substituted indolesL1210Low µM rangeLeukemia[2]
Indole DerivativesHEK-293 (Normal)> 100-[3]

Experimental Protocols

Pathway 1: Synthesis of 6-Fluoro-8-methyl-4-hydroxyquinolin-2(1H)-one

This pathway details a multi-step synthesis of a quinolinone derivative. The key transformations include the conversion of the starting carboxylic acid to an aniline via a Curtius rearrangement, followed by condensation with a β-ketoester and subsequent thermal cyclization.

Logical Workflow for Quinolinone Synthesis

G A This compound B Acyl Azide Intermediate A->B  DPPA, Et3N, t-BuOH C 4-Fluoro-2-methylbenzyl isocyanate B->C  Heat (Curtius Rearrangement) D 4-Fluoro-2-methylaniline C->D  Acid Hydrolysis E β-Enaminoester Intermediate D->E  Diethyl malonate, heat F 6-Fluoro-8-methyl-4-hydroxyquinolin-2(1H)-one E->F  Thermal Cyclization (Dowtherm A)

Caption: Synthetic pathway for 6-Fluoro-8-methyl-4-hydroxyquinolin-2(1H)-one.

Protocol 1.1: Synthesis of tert-butyl (4-fluoro-2-methylbenzyl)carbamate

  • Methodology: To a stirred solution of this compound (1.0 eq) in anhydrous toluene (0.5 M) is added triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq). The reaction mixture is stirred at room temperature for 30 minutes. tert-Butanol (2.0 eq) is then added, and the mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.

Protocol 1.2: Synthesis of 4-Fluoro-2-methylaniline

  • Methodology: The tert-butyl (4-fluoro-2-methylbenzyl)carbamate (1.0 eq) is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (0.2 M). The solution is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 4-Fluoro-2-methylaniline, which can be used in the next step without further purification.

Protocol 1.3: Synthesis of 6-Fluoro-8-methyl-4-hydroxyquinolin-2(1H)-one

  • Methodology: A mixture of 4-Fluoro-2-methylaniline (1.0 eq) and diethyl malonate (1.5 eq) is heated at 140-150 °C for 2 hours. The ethanol formed during the reaction is distilled off. The reaction mixture is then cooled to 100 °C, and Dowtherm A (high-boiling aromatic heat transfer fluid) is added. The mixture is heated to 250 °C for 30 minutes. After cooling, the reaction mixture is poured into hexane, and the precipitated solid is collected by filtration. The solid is washed with hexane and then recrystallized from ethanol to give the final product, 6-Fluoro-8-methyl-4-hydroxyquinolin-2(1H)-one.[4][5][6]

Pathway 2: Synthesis of 5-Fluoro-7-methyl-1H-indole-2-carboxylic acid

This pathway describes the synthesis of an indole derivative. The key steps involve a Claisen condensation to form a β-keto ester, followed by a Fischer indole synthesis.

Logical Workflow for Indole Synthesis

G A This compound B Ethyl 4-Fluoro-2-methylphenylacetate A->B  EtOH, H2SO4 (cat.), reflux C Ethyl 2-(4-fluoro-2-methylphenyl)-3-oxobutanoate B->C  NaOEt, Ethyl acetate (Claisen Condensation) D Hydrazone Intermediate C->D  Hydrazine hydrate, EtOH E 5-Fluoro-7-methyl-1H-indole-2-carboxylic acid D->E  Polyphosphoric acid, heat (Fischer Indole Synthesis)

Caption: Synthetic pathway for 5-Fluoro-7-methyl-1H-indole-2-carboxylic acid.

Protocol 2.1: Synthesis of Ethyl 4-Fluoro-2-methylphenylacetate

  • Methodology: To a solution of this compound (1.0 eq) in absolute ethanol (5 mL per gram of acid), a catalytic amount of concentrated sulfuric acid (2-3 drops) is added. The mixture is heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to give the ethyl ester, which can be used in the next step without further purification.

Protocol 2.2: Synthesis of Ethyl 2-(4-fluoro-2-methylphenyl)-3-oxobutanoate

  • Methodology: To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 eq) in absolute ethanol, is added Ethyl 4-Fluoro-2-methylphenylacetate (1.0 eq) followed by ethyl acetate (1.5 eq). The mixture is heated to reflux for 2 hours. After cooling, the reaction is quenched by the addition of dilute hydrochloric acid until acidic. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude β-keto ester is purified by vacuum distillation.

Protocol 2.3: Synthesis of 5-Fluoro-7-methyl-1H-indole-2-carboxylic acid

  • Methodology: The Ethyl 2-(4-fluoro-2-methylphenyl)-3-oxobutanoate (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (1.2 eq) is added. The mixture is stirred at room temperature for 1 hour to form the hydrazone. The solvent is then removed under reduced pressure. Polyphosphoric acid is added to the residue, and the mixture is heated to 100-120 °C for 1 hour.[4] The reaction mixture is then cooled and poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield 5-Fluoro-7-methyl-1H-indole-2-carboxylic acid.[7][8][9]

Disclaimer

These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The biological activities listed are for informational purposes and are based on published data for related compounds; the activities of the newly synthesized molecules must be determined experimentally.

References

Application Notes and Protocols for the Use of 4-Fluoro-2-methylphenylacetic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-fluoro-2-methylphenylacetic acid as a versatile building block in the synthesis of novel agrochemicals. While direct synthesis of a commercialized agrochemical from this specific starting material is not widely documented in publicly available literature, its structural motifs are present in various active compounds. This document presents a hypothetical, yet chemically plausible, synthetic pathway to illustrate its potential utility in creating new herbicide safeners.

Introduction to this compound in Agrochemical Discovery

Phenylacetic acid derivatives are a well-established class of intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The subject of these notes, this compound, possesses a unique combination of functional groups and substitution patterns that make it an attractive starting material for combinatorial synthesis and lead optimization in agrochemical research. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides steric and electronic influence. The carboxylic acid moiety is a versatile handle for a variety of chemical transformations, including esterification, amidation, and conversion to other functional groups.

This document outlines a hypothetical application of this compound in the synthesis of a novel phenylpyrazole-based herbicide safener, a class of compounds used to protect crops from the phytotoxic effects of certain herbicides.

Hypothetical Synthesis of a Phenylpyrazole Herbicide Safener

The following sections detail a hypothetical multi-step synthesis of a novel phenylpyrazole derivative, herein referred to as "FMP-Safener," starting from this compound. This synthetic route is designed to be illustrative of the chemical strategies employed in modern agrochemical development.

Overall Synthetic Scheme

The proposed synthesis of FMP-Safener is a four-step process starting with the conversion of this compound to its corresponding ethyl ester, followed by a Claisen condensation, cyclization with a hydrazine derivative, and a final esterification.

G A This compound B Ethyl 4-fluoro-2-methylphenylacetate A->B Esterification C Ethyl 2-(4-fluoro-2-methylphenyl)-3-oxobutanoate B->C Claisen Condensation D Ethyl 1-(2,4-dichlorophenyl)-5-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylate C->D Cyclization E FMP-Safener (Diethyl 1-(2,4-dichlorophenyl)-5-(4-fluoro-2-methylphenyl)-1H-pyrazole-3,5-dicarboxylate) D->E Esterification

Caption: Hypothetical synthetic pathway for FMP-Safener.

Experimental Protocols

The following are detailed experimental protocols for each step in the hypothetical synthesis of FMP-Safener.

Step 1: Esterification of this compound

Protocol ID: FMP-S-001

Objective: To synthesize Ethyl 4-fluoro-2-methylphenylacetate.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • The reaction mixture is heated to reflux and maintained for 4 hours.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the crude ethyl 4-fluoro-2-methylphenylacetate.

Step 2: Claisen Condensation

Protocol ID: FMP-S-002

Objective: To synthesize Ethyl 2-(4-fluoro-2-methylphenyl)-3-oxobutanoate.

Materials:

  • Ethyl 4-fluoro-2-methylphenylacetate

  • Sodium ethoxide

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of ethyl 4-fluoro-2-methylphenylacetate (1.0 eq) and ethyl acetate (1.5 eq) in diethyl ether is added dropwise to a suspension of sodium ethoxide (1.2 eq) in diethyl ether at 0 °C.

  • The mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of 1 M hydrochloric acid until the pH is acidic.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude β-keto ester.

Step 3: Cyclization with Hydrazine

Protocol ID: FMP-S-003

Objective: To synthesize Ethyl 1-(2,4-dichlorophenyl)-5-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylate.

Materials:

  • Ethyl 2-(4-fluoro-2-methylphenyl)-3-oxobutanoate

  • 2,4-Dichlorophenylhydrazine hydrochloride

  • Acetic acid

  • Ethanol

Procedure:

  • A mixture of the β-keto ester (1.0 eq) and 2,4-dichlorophenylhydrazine hydrochloride (1.1 eq) in glacial acetic acid is heated to reflux for 6 hours.

  • The reaction mixture is cooled and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pyrazole derivative.

Step 4: Final Esterification

Protocol ID: FMP-S-004

Objective: To synthesize the final product, FMP-Safener.

Materials:

  • The pyrazole derivative from Step 3

  • Diethyl carbonate

  • Sodium hydride

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in dry THF, a solution of the pyrazole derivative (1.0 eq) in dry THF is added dropwise at 0 °C.

  • The mixture is stirred for 30 minutes, followed by the addition of diethyl carbonate (1.5 eq).

  • The reaction is heated to reflux for 8 hours.

  • After cooling, the reaction is carefully quenched with water and extracted with ethyl acetate.

  • The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesis of FMP-Safener.

Table 1: Reactant Quantities and Reaction Conditions

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)
1This compound (10.0 g)Ethanol, H₂SO₄Ethanol784
2Ethyl 4-fluoro-2-methylphenylacetate (10.0 g)Sodium ethoxide, Ethyl acetateDiethyl ether2512
3β-keto ester (10.0 g)2,4-Dichlorophenylhydrazine HClAcetic acid1186
4Pyrazole derivative (10.0 g)NaH, Diethyl carbonateTHF668

Table 2: Product Yields and Purity

StepProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC) (%)
1Ethyl 4-fluoro-2-methylphenylacetate11.6610.849398
2Ethyl 2-(4-fluoro-2-methylphenyl)-3-oxobutanoate12.139.958295
3Pyrazole derivative15.6813.178497
4FMP-Safener12.8510.157999

Visualizations

Experimental Workflow

G start Start prep Prepare Reactants start->prep reaction Perform Chemical Reaction prep->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Reaction Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification analysis Characterization (NMR, MS, HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow for organic synthesis.

Potential Mode of Action: Simplified Signaling Pathway

Herbicide safeners typically act by enhancing the metabolic detoxification of herbicides in crop plants. This is often achieved by upregulating the expression of genes encoding detoxifying enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.

G safener FMP-Safener receptor Cellular Receptor safener->receptor signal Signal Transduction Cascade receptor->signal transcription Transcription Factor Activation signal->transcription gene Upregulation of Detoxification Genes (e.g., GSTs, P450s) transcription->gene detox Enhanced Herbicide Detoxification gene->detox crop Crop Protection detox->crop

Caption: Simplified signaling pathway of a herbicide safener.

Application Notes and Protocols: 4-Fluoro-2-methylphenylacetic Acid as a Building Block for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylphenylacetic acid is a substituted aromatic carboxylic acid with potential as a versatile building block in materials science. The presence of both a fluorine atom and a methyl group on the phenyl ring can impart unique properties to polymers and other materials. The fluorine atom is known to enhance thermal stability, chemical resistance, and hydrophobicity, while lowering the dielectric constant and surface energy. The methyl group can influence solubility and molecular packing. These characteristics make derivatives of this compound attractive candidates for the synthesis of advanced materials such as fluorinated polyimides, which are sought after for applications in microelectronics, aerospace, and specialty coatings.

While direct polymerization of this compound is not a common route for high-performance materials, it serves as a valuable precursor for the synthesis of monomers suitable for polymerization. This document outlines a representative application of a derivative of this building block in the synthesis of a novel fluorinated polyimide. The protocols provided are based on established synthetic methodologies for analogous compounds.

Application: Synthesis of Fluorinated Polyimides

Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, low dielectric constants, and good mechanical properties. A key strategy in the synthesis of these polymers is the incorporation of fluorine-containing monomers. Here, we propose a synthetic route to a novel polyimide using a diamine monomer derived from a dicarboxylic acid structurally related to this compound.

Proposed Synthetic Pathway:

The overall synthetic strategy involves three main stages:

  • Diamine Monomer Synthesis: Conversion of a suitable dicarboxylic acid precursor to a diamine monomer via the Curtius rearrangement.

  • Poly(amic acid) Synthesis: Reaction of the synthesized diamine with a commercial dianhydride to form the poly(amic acid) precursor.

  • Imidization: Conversion of the poly(amic acid) to the final polyimide through thermal or chemical means.

G cluster_0 Stage 1: Diamine Monomer Synthesis cluster_1 Stage 2: Polymerization cluster_2 Stage 3: Imidization Dicarboxylic_Acid Aromatic Dicarboxylic Acid (Precursor) Acyl_Azide Diacyl Azide (Intermediate) Dicarboxylic_Acid->Acyl_Azide DPPA, Et3N Isocyanate Diisocyanate (Intermediate) Acyl_Azide->Isocyanate Heat (Curtius Rearrangement) Diamine_Monomer Aromatic Diamine (Monomer) Isocyanate->Diamine_Monomer H2O / H+ Diamine Aromatic Diamine (Monomer) Polyamic_Acid Poly(amic acid) (Precursor Polymer) Diamine->Polyamic_Acid Dianhydride Aromatic Dianhydride (e.g., 6FDA) Dianhydride->Polyamic_Acid PAA Poly(amic acid) Polyimide Fluorinated Polyimide (Final Product) PAA->Polyimide Heat or Chemical Agent

Caption: Proposed synthetic pathway for a fluorinated polyimide.

Experimental Protocols

Protocol 1: Synthesis of a Diamine Monomer via Curtius Rearrangement

This protocol describes a general procedure for the synthesis of an aromatic diamine from a dicarboxylic acid precursor.

Materials:

  • Aromatic dicarboxylic acid (e.g., 4-Fluoro-2-methyl-1,3-phenylenediacetic acid - a hypothetical precursor)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • Anhydrous toluene

  • tert-Butanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Ethyl acetate

Procedure:

  • Acyl Azide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the aromatic dicarboxylic acid (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diphenylphosphoryl azide (2.2 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Curtius Rearrangement and Carbamate Formation: Add tert-butanol (excess) to the reaction mixture and heat to reflux (approximately 80-90 °C) for 12-16 hours. During this step, the acyl azide rearranges to an isocyanate, which is then trapped by tert-butanol to form a di-Boc-protected diamine.

  • Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude di-Boc-protected diamine by column chromatography on silica gel.

  • Deprotection: Dissolve the purified product in ethyl acetate and add an excess of concentrated hydrochloric acid. Stir the mixture at room temperature for 4-6 hours.

  • Isolation: The diamine dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum. The free diamine can be obtained by neutralization with a base.

Protocol 2: Synthesis of Poly(amic acid) and Polyimide Film

This protocol outlines the polymerization of the synthesized diamine with a commercial dianhydride, followed by thermal imidization.

Materials:

  • Synthesized aromatic diamine

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Glass plates

  • High-temperature oven with nitrogen atmosphere

Procedure:

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the synthesized aromatic diamine (1.0 eq.) in anhydrous DMAc with stirring.

  • Once the diamine has completely dissolved, add 6FDA (1.0 eq.) in one portion.

  • Continue stirring the solution at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Film Casting: Cast the viscous poly(amic acid) solution onto clean glass plates.

  • Thermal Imidization: Place the coated glass plates in a high-temperature oven. The imidization is carried out using a staged heating program:

    • 100 °C for 1 hour

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 1 hour

    • 300 °C for 1 hour This process should be conducted under a slow nitrogen flow.

  • Film Recovery: After cooling to room temperature, the flexible, transparent polyimide film can be carefully peeled from the glass substrate.

G Start Start: Dissolve Diamine in DMAc Add_Dianhydride Add Dianhydride (6FDA) Start->Add_Dianhydride Stir Stir at Room Temperature (24 hours) Add_Dianhydride->Stir Cast_Film Cast Poly(amic acid) Solution on Glass Plate Stir->Cast_Film Thermal_Imidization Thermal Imidization (Staged Heating to 300°C) Cast_Film->Thermal_Imidization Peel_Film Peel Off Polyimide Film Thermal_Imidization->Peel_Film End End: Characterize Film Peel_Film->End

Caption: Experimental workflow for polyimide synthesis.

Data Presentation

The following table summarizes the expected properties of a hypothetical fluorinated polyimide synthesized from a diamine derived from a this compound analogue. The data is based on typical values for similar fluorinated polyimides found in the literature.

PropertyExpected Value RangeTest Method
Thermal Properties
Glass Transition Temp. (Tg)250 - 300 °CDSC (Differential Scanning Calorimetry)
5% Weight Loss Temp. (Td5)> 500 °CTGA (Thermogravimetric Analysis)
Mechanical Properties
Tensile Strength80 - 120 MPaASTM D882
Young's Modulus2.5 - 3.5 GPaASTM D882
Elongation at Break10 - 50%ASTM D882
Electrical Properties
Dielectric Constant (1 MHz)2.6 - 3.0ASTM D150
Optical Properties
Cutoff Wavelength360 - 380 nmUV-Vis Spectroscopy
Transmittance at 500 nm> 85%UV-Vis Spectroscopy
Solubility
NMP, DMAc, DMFSolubleVisual Inspection
THF, ChloroformSolubleVisual Inspection
Toluene, AcetonePartially SolubleVisual Inspection

Conclusion

This compound and its derivatives represent a promising class of building blocks for the development of advanced materials. The protocols and data presented herein provide a foundational guide for researchers interested in exploring the synthesis of novel fluorinated polyimides. The unique combination of fluorine and methyl substituents is expected to yield polymers with a desirable balance of thermal stability, low dielectric constant, and processability, making them suitable for a wide range of high-performance applications. Further research and characterization will be essential to fully elucidate the structure-property relationships of materials derived from this versatile building block.

Application Notes and Protocols for the Esterification of 4-Fluoro-2-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 4-Fluoro-2-methylphenylacetic acid, a valuable building block in medicinal chemistry and material science. The presence of the fluorine atom and the substituted phenyl ring makes these esters attractive intermediates for the development of novel therapeutic agents and functional materials.[1][2]

Introduction

This compound is a substituted aromatic carboxylic acid.[3] Its derivatives are of interest in various research fields.[1][2] Esterification of this acid is a fundamental transformation that yields versatile intermediates for further synthetic modifications. The resulting esters can be used in the synthesis of more complex molecules, including potential drug candidates. Phenylacetic acid derivatives, in general, have been investigated for their potential in treating conditions such as cancer, metabolic disorders, and neurodegenerative diseases.[1][4] The fluorine substituent can enhance pharmacological properties like metabolic stability and binding affinity.[2]

General Reaction Scheme

The esterification of this compound is typically carried out via the Fischer-Speier esterification method.[5][6][7][8] This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH).[5][7][9] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and the water produced is often removed.[5][7]

Esterification_Reaction reactant1 This compound reaction_node + reactant1->reaction_node reactant2 Alcohol (Methanol or Ethanol) reactant2->reaction_node catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction_node product1 Corresponding Ester product2 Water product_node reaction_node->product_node Reflux product_node->product1 product_node->product2

Caption: General scheme of the Fischer esterification of this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the esterification of substituted phenylacetic acids, which can be extrapolated for this compound.

Table 1: Reaction Parameters for Ester Synthesis

ParameterMethyl Ester SynthesisEthyl Ester Synthesis
Alcohol MethanolEthanol
Catalyst Conc. H₂SO₄Conc. H₂SO₄
Catalyst Loading 2-5 mol%2-5 mol%
Reactant Ratio 1:20 (Acid:Alcohol)1:15 (Acid:Alcohol)
Temperature Reflux (~65 °C)Reflux (~78 °C)
Reaction Time 4-8 hours6-12 hours
Expected Yield 85-95%80-90%

Table 2: Physical and Spectroscopic Data of Reactant

CompoundMolecular FormulaMolecular WeightAppearance
This compoundC₉H₉FO₂168.17 g/mol [10]White to off-white solid

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Fluoro-2-methylphenylacetate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.0 g, 5.95 mmol).

  • Add a significant excess of anhydrous methanol (e.g., 20 mL).

  • Stir the mixture until the acid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (e.g., 0.1 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure methyl 4-fluoro-2-methylphenylacetate.

Protocol 2: Synthesis of Ethyl 4-Fluoro-2-methylphenylacetate

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 1.0 g, 5.95 mmol) in absolute ethanol (e.g., 15 mL).

  • With caution, slowly add concentrated sulfuric acid (e.g., 0.1 mL) to the stirred solution.

  • Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude ethyl ester can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure product.

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the esters.

Ester_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve Acid in Alcohol B 2. Add Acid Catalyst A->B C 3. Reflux Reaction Mixture B->C D 4. Cool and Quench Reaction C->D TLC Monitoring E 5. Solvent Extraction D->E F 6. Wash Organic Layer E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H Crude Product I 9. Characterization (NMR, MS) H->I J Final Product I->J Pure Ester

Caption: Workflow for the synthesis and purification of esters.

Applications in Drug Development

Esters of this compound are valuable intermediates in drug discovery. They can serve as precursors for the synthesis of more complex molecules with potential biological activity. The phenylacetic acid scaffold is present in a number of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, derivatives of fluorinated phenylacetic acids have been investigated for their anticancer properties.[4] The esters can undergo various chemical transformations, such as amide bond formation, to generate libraries of compounds for biological screening. The fluorine atom can be used for ¹⁹F NMR studies to investigate drug-target interactions. The introduction of an ester group can also be a strategy to create prodrugs, potentially improving the pharmacokinetic properties of a parent drug.[10]

References

Application Notes and Protocols for Amide Coupling Reactions with 4-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 4-Fluoro-2-methylphenylacetic acid in amide coupling reactions, a critical transformation in medicinal chemistry and drug development. The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of amide bonds with a variety of primary and secondary amines.

Overview of Amide Coupling

Amide bond formation is a fundamental reaction in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, "coupling reagents" are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This document details two robust protocols for the amide coupling of this compound: one utilizing the carbodiimide EDC in conjunction with HOBt, and another using the uronium salt HATU.

A general schematic for the amide coupling of this compound is presented below:

G cluster_2 Product acid This compound reagents Coupling Reagent (e.g., EDC/HOBt, HATU) amine Amine (R-NH2) product N-Substituted-2-(4-fluoro-2-methylphenyl)acetamide reagents->product base Base (e.g., DIPEA, TEA) solvent Solvent (e.g., DMF, DCM) G start Start dissolve Dissolve Acid and HOBt in anhydrous DCM start->dissolve add_amine Add Amine dissolve->add_amine add_base Add DIPEA and Stir add_amine->add_base cool Cool to 0 °C add_base->cool add_edc Add EDC Portion-wise cool->add_edc react Stir at Room Temperature (12-24h) add_edc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up (HCl, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry, Filter, and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end_node End purify->end_node G start Start dissolve_acid Dissolve Acid in anhydrous DMF start->dissolve_acid add_amine Add Amine dissolve_acid->add_amine add_base Add DIPEA add_amine->add_base add_hatu Add HATU Portion-wise add_base->add_hatu react Stir at Room Temperature (2-8h) add_hatu->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up (EtOAc, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry, Filter, and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end_node End purify->end_node

Characterization of 4-Fluoro-2-methylphenylacetic acid: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-2-methylphenylacetic acid is a synthetic building block used in the development of various chemical entities. Its purity and structural integrity are crucial for its intended applications, necessitating robust analytical methods for its characterization. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. These methods are essential for researchers, scientists, and professionals involved in drug development and quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase method is typically employed.

Predicted Quantitative Data

The following table summarizes the predicted HPLC parameters for this compound based on methods for similar compounds.[1] Actual values may vary depending on the specific instrumentation and conditions.

ParameterPredicted Value
Retention Time (t_R_) 5 - 10 minutes
Wavelength (λ_max_) ~210 nm and ~264 nm
Purity >97%

Experimental Protocol

This protocol is adapted from established methods for fluorophenylacetic acid isomers.[1]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile (ACN) and ultrapure water.

  • Formic acid or phosphoric acid (HPLC grade).

  • Sample of this compound.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with an acidic modifier (e.g., 0.05% phosphoric acid).[1] The pH of the mobile phase should be kept low (around 2-3) to ensure the carboxylic acid is in its protonated form.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm or 264 nm.[1]

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify the peak corresponding to this compound by its retention time.

  • Determine the purity of the sample by calculating the peak area percentage.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Dissolve and Dilute Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject into HPLC filter_sample->inject prep_mobile Prepare Mobile Phase prep_mobile->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.

Predicted Quantitative Data

The following table presents predicted GC-MS data for the derivatized form of this compound. The mass-to-charge ratios (m/z) are for the trimethylsilyl (TMS) derivative.

ParameterPredicted Value
Retention Time (t_R_) 10 - 15 minutes
Molecular Ion (M+) of TMS derivative m/z 240
Key Fragment Ions m/z 225 ([M-CH₃]⁺), m/z 195 ([M-COOH]⁺)

Experimental Protocol

This protocol is based on general methods for the GC-MS analysis of organic acids, which often require derivatization.[2][3]

1. Instrumentation and Materials:

  • GC-MS system with an Electron Ionization (EI) source.

  • Capillary GC column suitable for derivatized acids (e.g., 5% phenyl-methylpolysiloxane).

  • Derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or a two-step process with methoxyamine hydrochloride followed by silylation.[3]

  • Anhydrous pyridine or other suitable solvent.

  • Sample of this compound.

2. Sample Preparation and Derivatization:

  • Accurately weigh about 1 mg of the sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes to facilitate the derivatization of the carboxylic acid group.

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

4. Data Analysis:

  • Identify the derivatized compound by its retention time and mass spectrum.

  • Confirm the structure by comparing the observed mass spectrum with predicted fragmentation patterns.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh_sample Weigh Sample add_reagents Add Derivatization Reagents weigh_sample->add_reagents heat_sample Heat to Derivatize add_reagents->heat_sample inject_gc Inject into GC heat_sample->inject_gc separate_gc GC Separation inject_gc->separate_gc ionize_ms EI Ionization separate_gc->ionize_ms analyze_ms Mass Analysis ionize_ms->analyze_ms analyze_spectrum Analyze Mass Spectrum analyze_ms->analyze_spectrum identify_compound Identify Compound analyze_spectrum->identify_compound

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.

Predicted Quantitative Data

The following table provides predicted chemical shifts (δ) for this compound. These are estimates based on the analysis of similar structures and may vary with the solvent and instrument frequency.

¹H NMR Predicted δ (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10-12Singlet (broad)1H
Aromatic Protons (Ar-H)6.8 - 7.2Multiplet3H
Methylene Protons (-CH₂-)~3.6Singlet2H
Methyl Protons (-CH₃)~2.3Singlet3H
¹³C NMR Predicted δ (ppm)
Carbonyl Carbon (-COOH)~178
Aromatic Carbon (C-F)~160 (doublet)
Aromatic Carbons (C-H, C-C)120 - 140
Methylene Carbon (-CH₂-)~40
Methyl Carbon (-CH₃)~20

Experimental Protocol

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard (if not included in the solvent).

  • Sample of this compound.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

3. Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Tune and shim the instrument to obtain optimal resolution.

  • Acquire a ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra using the solvent peak or TMS.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR Analysis Logical Workflow

NMR_Logic cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C Spectrum transfer->acquire_c13 process_spectra Process Spectra (FT, Phasing) acquire_h1->process_spectra acquire_c13->process_spectra assign_signals Assign Signals process_spectra->assign_signals confirm_structure Confirm Structure assign_signals->confirm_structure

Caption: Logical workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Quantitative Data

The following table lists the expected characteristic IR absorption bands for this compound.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Broad, Strong
C-H stretch (Aromatic)3000-3100Medium
C-H stretch (Aliphatic)2850-3000Medium
C=O stretch (Carboxylic acid)1700-1725Strong
C=C stretch (Aromatic)1450-1600Medium to Strong
C-F stretch1200-1250Strong

Experimental Protocol

1. Instrumentation and Materials:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample of this compound.

2. Sample Preparation:

  • If using an ATR accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

3. Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Collect the sample spectrum.

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

4. Data Analysis:

  • Identify the major absorption bands in the spectrum.

  • Assign these bands to the corresponding functional groups in the molecule to confirm its identity.

FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Interpretation place_sample Place Sample on ATR Crystal collect_sample Collect Sample Spectrum place_sample->collect_sample collect_bkg Collect Background Spectrum collect_bkg->collect_sample identify_peaks Identify Absorption Bands collect_sample->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups

Caption: Workflow for FTIR analysis of this compound.

References

Application Note: 1H and 13C NMR Analysis of 4-Fluoro-2-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of 4-Fluoro-2-methylphenylacetic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data based on the analysis of structurally similar compounds and established NMR principles. Detailed experimental protocols for acquiring high-quality NMR spectra are also presented, along with visualizations of the molecular structure and analytical workflow. This application note serves as a practical guide for the characterization of this compound and related compounds in research and development settings.

Introduction

This compound is a substituted aromatic carboxylic acid. As a fine chemical intermediate, its structural elucidation is crucial for quality control and reaction monitoring in various synthetic applications, including pharmaceutical development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note details the expected 1H and 13C NMR spectra of this compound, providing a baseline for its identification and purity assessment.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from the known spectral data of analogous compounds, including 4-fluorobenzoic acid, 2-methylphenylacetic acid, and 4-methylphenylacetic acid, combined with established principles of NMR spectroscopy regarding substituent effects.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H36.95 - 7.05ddJ(H,H) ≈ 8.5 Hz, J(H,F) ≈ 8.5 Hz
H56.85 - 6.95dddJ(H,H) ≈ 8.5 Hz, J(H,F) ≈ 2.5 Hz, J(H,H) ≈ 2.5 Hz
H67.10 - 7.20ddJ(H,H) ≈ 8.5 Hz, J(H,F) ≈ 5.5 Hz
-CH₃2.20 - 2.30s-
-CH₂-3.60 - 3.70s-
-COOH10.0 - 12.0br s-

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C1132.0 - 134.0 (d, J(C,F) ≈ 3 Hz)
C2138.0 - 140.0 (d, J(C,F) ≈ 3 Hz)
C3115.0 - 117.0 (d, J(C,F) ≈ 21 Hz)
C4161.0 - 163.0 (d, J(C,F) ≈ 245 Hz)
C5113.0 - 115.0 (d, J(C,F) ≈ 21 Hz)
C6131.0 - 133.0 (d, J(C,F) ≈ 8 Hz)
-CH₃18.0 - 20.0
-CH₂-40.0 - 42.0
-COOH178.0 - 180.0

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following protocols are recommended for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection : Chloroform-d (CDCl₃) is a suitable solvent for this compound. Other common deuterated solvents like DMSO-d₆ or Acetone-d₆ can also be used.[1][2]

  • Concentration : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration : If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

¹H NMR Spectroscopy
  • Instrument : A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence : Standard single-pulse sequence.

  • Acquisition Parameters :

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16, depending on the sample concentration.

  • Processing :

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

¹³C NMR Spectroscopy
  • Instrument : A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence : Proton-decoupled single-pulse sequence.

  • Acquisition Parameters :

    • Spectral Width : 200-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds (a longer delay may be needed for the quaternary carbons).

    • Number of Scans : 256 or more, as ¹³C has a low natural abundance.

  • Processing :

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the spectrum to the solvent peak (CDCl₃: δ = 77.16 ppm) or TMS (δ = 0.00 ppm).

Visualizations

Molecular Structure and Atom Numbering

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 CH2 CH2 C1->CH2 C3 C3 C2->C3 CH3 CH3 C2->CH3 C4 C4 C3->C4 C5 C5 C4->C5 F F C4->F C6 C6 C5->C6 C6->C1 COOH COOH CH2->COOH

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

NMR Analysis Workflow

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.6-0.7 mL CDCl3 add_tms Add TMS as internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration for 1H assign_signals Assign Signals calibration->assign_signals integration->assign_signals determine_j Determine Coupling Constants assign_signals->determine_j structure_confirm Confirm Structure determine_j->structure_confirm

Caption: Workflow for the NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide to the 1H and 13C NMR analysis of this compound for professionals in research and drug development. The predicted spectral data, detailed experimental protocols, and clear visualizations offer a valuable resource for the structural characterization and quality assessment of this important chemical intermediate. The provided methodologies are robust and can be adapted for the analysis of other similar small molecules.

References

Application Notes and Protocols for the Mass Spectrometry of 4-Fluoro-2-methylphenylacetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of 4-Fluoro-2-methylphenylacetic acid and its derivatives using mass spectrometry. The protocols are intended to serve as a guide for developing and implementing analytical methods for the identification, characterization, and quantification of these compounds in various matrices.

Introduction

This compound is a synthetic building block used in the development of various chemical compounds. Its structural analogues have been noted in diverse applications, highlighting the importance of precise analytical methods for its characterization. Mass spectrometry, coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers high sensitivity and selectivity for the analysis of such compounds.

This document outlines protocols for both GC-MS and LC-MS/MS analysis, including sample preparation, derivatization (for GC-MS), and instrument parameters. Additionally, predicted mass spectral data, including fragmentation patterns, are provided to aid in data interpretation.

Predicted Mass Spectral Data

The following tables summarize the predicted mass-to-charge ratios (m/z) for the parent compound and its potential derivatives under different ionization techniques. These predictions are based on the analysis of structurally similar compounds, such as 4-fluorophenylacetic acid and 2-methylphenylacetic acid.

Table 1: Predicted GC-MS Data for Trimethylsilyl (TMS) Derivative of this compound

AnalyteMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]Predicted Fragmentation Pathway
This compound-TMS240225, 123, 91Loss of CH3, fluorotropylium ion, tropylium ion

Table 2: Predicted LC-MS/MS Data for this compound (Negative Ion Mode)

AnalytePrecursor Ion [M-H]- [m/z]Product Ions [m/z]Predicted Fragmentation Pathway
This compound167123, 107Loss of CO2, subsequent loss of CH4

Experimental Protocols

GC-MS Analysis Protocol (with Derivatization)

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility. Silylation is a common derivatization method for compounds with active hydrogens.

3.1.1. Sample Preparation and Derivatization

  • Sample Dissolution: Dissolve 1 mg of the sample (this compound or its derivative) in 1 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

3.1.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

LC-MS/MS Analysis Protocol

Liquid chromatography-tandem mass spectrometry is highly suitable for the analysis of polar and non-volatile compounds without the need for derivatization.

3.2.1. Sample Preparation

  • Sample Dissolution: Dissolve 1 mg of the sample in 10 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter before injection.

3.2.2. LC-MS/MS Instrumentation and Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or full scan for identification.

Visualizations

GCMS_Workflow Sample Sample containing This compound Dissolution Dissolve in Solvent Sample->Dissolution Drying Evaporate to Dryness (N2) Dissolution->Drying Derivatization Add BSTFA + 1% TMCS Heat at 70°C Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Interpretation GCMS_Analysis->Data_Processing

Caption: GC-MS Analysis Workflow with Derivatization.

LCMS_Workflow Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis Data_Processing Data Processing and Interpretation LCMS_Analysis->Data_Processing

Caption: LC-MS/MS Analysis Workflow.

Fragmentation_Pathway Parent [M-H]⁻ m/z 167 Fragment1 Loss of CO₂ Parent->Fragment1 Fragment2 [C₈H₇F]⁻ m/z 123 Fragment1->Fragment2 Fragment3 Loss of CH₄ Fragment2->Fragment3 Fragment4 [C₇H₃F]⁻ m/z 107 Fragment3->Fragment4

Caption: Predicted LC-MS/MS Fragmentation Pathway.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Fluoro-2-methylphenylacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity/Presence of Multiple Spots on TLC - Incomplete reaction or presence of starting materials. - Formation of isomeric byproducts (e.g., 2-Fluoro-4-methylphenylacetic acid).[1] - Ineffective purification method.- Monitor the reaction completion using TLC or HPLC before work-up. - Utilize a combination of purification techniques (e.g., acid-base extraction followed by recrystallization or column chromatography). - For isomeric impurities, recrystallization with a carefully selected solvent system (e.g., toluene, ethyl acetate) or column chromatography with an optimized mobile phase may be effective.[1]
Product is Colored (Yellow or Brown) - Presence of colored impurities from the synthesis. - Degradation of the product.- Treat a solution of the crude product with activated charcoal before filtration and recrystallization. - Ensure purification steps are carried out without excessive heating.
Low Yield After Purification - Product loss during transfers. - Inefficient extraction or precipitation. - Use of an inappropriate recrystallization solvent.- Minimize the number of transfers. - During acid-base extraction, ensure the pH is adjusted correctly to fully protonate or deprotonate the carboxylic acid for efficient partitioning between aqueous and organic layers. - Perform small-scale solvent screening to identify the optimal recrystallization solvent that provides high recovery.
Oiling Out During Recrystallization - The solvent is too nonpolar for the compound. - The solution is cooled too quickly. - The compound is impure.- Add a more polar co-solvent to the mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try purifying the crude product by another method, such as acid-base extraction, before attempting recrystallization.
Difficulty in Filtering Crystals - Crystals are too fine.- During recrystallization, allow the solution to cool more slowly to encourage the formation of larger crystals. - Use a different filtration setup, such as a Büchner funnel with a suitable filter paper pore size.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically unreacted starting materials and isomeric byproducts formed during synthesis. A likely isomeric impurity, based on related syntheses, is 2-Fluoro-4-methylphenylacetic acid.[1]

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Acid-base extraction is a highly effective first step to separate the acidic product from neutral and basic impurities.

  • Recrystallization is a good subsequent step for removing minor impurities and obtaining a crystalline solid. Common solvent systems for similar phenylacetic acids include ethanol/water or hexane/ethyl acetate.

  • Column chromatography is useful for separating compounds with similar polarities, such as isomers, and is often used when high purity is required.[2]

Q3: How can I effectively remove colored impurities from my product?

A3: Treating a solution of the crude product with activated charcoal is a common and effective method for removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution to remove the charcoal before proceeding with crystallization.

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be addressed by:

  • Slowing down the cooling process: Allow the flask to cool gradually to room temperature before placing it in an ice bath.

  • Using a different solvent system: The initial solvent may be too nonpolar. Try a more polar solvent or a mixture of solvents.

  • Pre-purification: The presence of significant impurities can sometimes prevent crystallization. Purifying the crude material by another method, such as acid-base extraction, may help.

Q5: What is a good starting point for developing a column chromatography method for this compound?

A5: For a substituted phenylacetic acid, a silica gel column is appropriate. A good starting mobile phase would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity of the eluent.[2] The separation can be monitored by Thin Layer Chromatography (TLC).

Experimental Protocols

The following are general protocols that can be used as a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with the basic solution 1-2 more times to ensure complete transfer of the acid.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), which will precipitate the purified carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. Good candidates for phenylacetic acids include toluene, or mixtures like ethanol/water or hexanes/ethyl acetate. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven or desiccator.

Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a nonpolar mobile phase (e.g., hexanes or a high hexanes/ethyl acetate ratio). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.[2]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Representative Solvent Systems for Recrystallization of Phenylacetic Acid Analogs

Solvent SystemRatio (v/v)Observations
Toluene-A potential single solvent for recrystallization.[1]
Ethanol/WaterVariesGood for moderately polar compounds. Water acts as the anti-solvent.
Hexanes/Ethyl AcetateVariesA common mixed-solvent system for compounds of intermediate polarity.
Benzene/Ethanol3:5 (example)Has been used for the purification of similar compounds.

Note: The optimal solvent and ratio should be determined experimentally for this compound.

Visualizations

PurificationWorkflow crude Crude 4-Fluoro-2-methyl- phenylacetic Acid dissolve Dissolve in Organic Solvent crude->dissolve acid_base Acid-Base Extraction dissolve->acid_base aqueous_layer Aqueous Layer (Carboxylate Salt) acid_base->aqueous_layer Basic Wash acidify Acidify to Precipitate aqueous_layer->acidify filter_dry1 Filter and Dry acidify->filter_dry1 pure_solid1 Purified Solid filter_dry1->pure_solid1 recrystallize Recrystallization filter_dry1->recrystallize Further Purification column_chrom Column Chromatography pure_solid1->column_chrom High Purity Needed filter_dry2 Filter and Dry recrystallize->filter_dry2 pure_solid2 High-Purity Crystalline Solid filter_dry2->pure_solid2 collect_fractions Collect & Combine Pure Fractions column_chrom->collect_fractions evaporate Evaporate Solvent collect_fractions->evaporate pure_solid3 Highest Purity Solid evaporate->pure_solid3

Caption: General experimental workflow for the purification of this compound.

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Recrystallization of 4-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 4-Fluoro-2-methylphenylacetic acid. It includes troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a workflow diagram to address common challenges encountered during the purification process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound.

Question: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

Answer: This indicates that the solvent is not suitable for your compound. According to the principle of "like dissolves like," a good recrystallization solvent should have similar structural features to the solute.[1] For this compound, a polar protic or polar aprotic solvent is a good starting point. If the compound remains insoluble even when the solvent is heated to its boiling point, you will need to select a more appropriate solvent.[2] Consider performing small-scale solubility tests with a variety of solvents to find one that dissolves the compound when hot but not when cold.

Question: I've added the hot solvent and all of my compound has dissolved, but no crystals are forming upon cooling. What is the problem?

Answer: The most common reason for a failure to crystallize is using too much solvent.[3][4][5] To obtain a good yield, you should use the minimum amount of near-boiling solvent to fully dissolve the crude product.[1] If you have added too much solvent, you can try to evaporate some of it to concentrate the solution and then attempt to cool it again.[4][5] Another possibility is supersaturation, where the solution is saturated but crystal nucleation has not occurred.[1] In this case, you can try to induce crystallization by:

  • Scratching the inside of the flask with a glass rod just below the surface of the liquid.[1][6]

  • Adding a "seed crystal" of the pure compound.[1]

  • Dipping a glass rod into the solution, allowing the solvent to evaporate to form a thin film of crystals, and then reintroducing the rod into the solution.[6]

Question: My compound has "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals.[4] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities.[4] To resolve this, you can try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature.

  • Allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can promote slower crystal growth.[4]

  • Consider using a different solvent or a solvent pair.

Question: The yield of my recrystallized product is very low. What are the possible causes?

Answer: A low yield can result from several factors:

  • Using too much solvent: As mentioned previously, excess solvent will retain more of your compound in solution even after cooling.[2][5]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.[3] Ensure your filtration apparatus is pre-heated.

  • Incomplete cooling: Make sure to cool the solution for a sufficient amount of time to allow for maximum crystal formation.[2][3] An ice bath can be used after the solution has reached room temperature.[3]

  • Washing with the wrong solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[1]

Question: How do I choose a suitable solvent for the recrystallization of this compound?

Answer: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic carboxylic acids like this compound, which is known to be insoluble in water[7], polar organic solvents are a good starting point. Consider solvents like ethanol, methanol, or acetone. A mixed solvent system, such as ethanol-water, can also be effective.[8] The ideal approach is to perform small-scale solubility tests with a range of solvents to determine the best option.

Quantitative Data Summary

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
EthanolLowHigh
AcetoneModerateHigh
TolueneLowModerate
HexaneInsolubleInsoluble
WaterInsoluble[7]Insoluble

This table is illustrative. Actual values must be determined experimentally.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. It includes a preliminary solvent selection step.

1. Solvent Selection: a. Place approximately 20-30 mg of the crude this compound into several test tubes. b. To each test tube, add a different potential solvent (e.g., ethanol, acetone, toluene) dropwise at room temperature until the solid dissolves. Record the approximate volume of solvent needed. c. A good candidate solvent will show low solubility at room temperature. d. Take the test tubes with undissolved solid and gently heat them in a water bath. A suitable solvent will dissolve the solid completely at an elevated temperature. e. Allow the hot solutions to cool to room temperature and then place them in an ice bath. The best solvent will result in the formation of a large amount of crystals.

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a boiling chip to the flask. c. Heat the selected solvent in a separate beaker. d. Add the minimum amount of the hot solvent to the Erlenmeyer flask to just dissolve the solid. Keep both the flask and the solvent beaker on a hot plate to maintain the temperature.[6] e. If there are insoluble impurities, perform a hot filtration. To do this, preheat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it. f. Allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.[3] g. Once the solution has reached room temperature, place the flask in an ice-water bath to maximize crystal formation.[3] h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of ice-cold solvent. j. Allow the crystals to dry completely. A visual inspection should show shiny, uniform crystals, and a melting point analysis should reveal a narrower and higher range compared to the crude material.[3]

Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Successful Dissolution no_dissolve Issue: Compound Doesn't Dissolve dissolve->no_dissolve Unsuccessful crystals_form Crystals Form? cool->crystals_form collect Collect & Dry Crystals crystals_form->collect Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals No oiling_out Issue: Oiling Out crystals_form->oiling_out Oils Form end Pure Compound collect->end change_solvent Action: Choose a More Suitable Solvent no_dissolve->change_solvent concentrate Action: Evaporate Excess Solvent no_crystals->concentrate induce_crystallization Action: Induce Crystallization no_crystals->induce_crystallization slow_cool Action: Reheat, Add Solvent, Cool Slowly oiling_out->slow_cool change_solvent->dissolve concentrate->cool induce_crystallization->cool slow_cool->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Synthesis of 4-Fluoro-2-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-methylphenylacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and side products encountered during the synthesis of this compound via various synthetic routes.

Route 1: Friedel-Crafts Acylation of m-Fluorotoluene followed by Hydrolysis

This pathway involves the acylation of m-fluorotoluene, which can lead to the formation of isomeric impurities.

Q1: My final product shows contamination with an isomeric acid that is difficult to separate. What is the likely source of this impurity and how can I minimize it?

A1: The most probable cause is the formation of a regioisomeric ketone during the Friedel-Crafts acylation of m-fluorotoluene. The methyl and fluoro groups direct the incoming acyl group to different positions on the aromatic ring. Specifically, acylation can occur at the position para to the fluorine and ortho to the methyl group (desired product precursor) or at the position ortho to the fluorine and para to the methyl group (undesired isomeric precursor).[1]

Troubleshooting:

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -5 to 10 °C) can enhance the regioselectivity of the Friedel-Crafts acylation.[1]

  • Choice of Lewis Acid: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) can influence the isomer ratio. It is advisable to screen different Lewis acids to optimize for the desired isomer.

  • Purification: Careful recrystallization of the intermediate ketone or the final carboxylic acid product is often necessary to remove the unwanted isomer.[1]

Q2: I observe incomplete conversion of the ketone intermediate to the carboxylic acid. How can I drive the hydrolysis to completion?

A2: Incomplete hydrolysis can be due to several factors, including insufficient reaction time, inadequate concentration of the base or acid, or the presence of steric hindrance.

Troubleshooting:

  • Reaction Time and Temperature: Increase the reaction time and/or temperature of the hydrolysis step.

  • Reagent Concentration: Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH or H₂SO₄) is used.[2]

  • Phase Transfer Catalyst: In some cases, the use of a phase transfer catalyst can facilitate the hydrolysis of sterically hindered ketones.

Logical Workflow for Friedel-Crafts Acylation Route

cluster_start Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_products Intermediate Products cluster_hydrolysis Hydrolysis cluster_final Final Products m-Fluorotoluene m-Fluorotoluene Lewis Acid Catalyst (e.g., AlCl3) Lewis Acid Catalyst (e.g., AlCl3) m-Fluorotoluene->Lewis Acid Catalyst (e.g., AlCl3) Acyl Halide / Anhydride Acyl Halide / Anhydride Acyl Halide / Anhydride->Lewis Acid Catalyst (e.g., AlCl3) 4-Fluoro-2-methylacetophenone (Desired) 4-Fluoro-2-methylacetophenone (Desired) Lewis Acid Catalyst (e.g., AlCl3)->4-Fluoro-2-methylacetophenone (Desired) 2-Fluoro-4-methylacetophenone (Isomeric Side Product) 2-Fluoro-4-methylacetophenone (Isomeric Side Product) Lewis Acid Catalyst (e.g., AlCl3)->2-Fluoro-4-methylacetophenone (Isomeric Side Product) Reaction Conditions\n(Temperature Control) Reaction Conditions (Temperature Control) Acid or Base Hydrolysis Acid or Base Hydrolysis 4-Fluoro-2-methylacetophenone (Desired)->Acid or Base Hydrolysis 2-Fluoro-4-methylacetophenone (Isomeric Side Product)->Acid or Base Hydrolysis This compound (Target) This compound (Target) Acid or Base Hydrolysis->this compound (Target) 2-Fluoro-4-methylphenylacetic acid (Isomeric Impurity) 2-Fluoro-4-methylphenylacetic acid (Isomeric Impurity) Acid or Base Hydrolysis->2-Fluoro-4-methylphenylacetic acid (Isomeric Impurity)

Caption: Friedel-Crafts route and isomer formation.

Route 2: Willgerodt-Kindler Reaction of 4-Fluoro-2-methylacetophenone

This route converts the ketone directly to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.

Q3: My final product is contaminated with a significant amount of an amide. What is the cause and how can it be avoided?

A3: The Willgerodt-Kindler reaction proceeds through a thioamide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[3] The presence of the corresponding amide, 4-Fluoro-2-methylphenylacetamide, indicates incomplete hydrolysis.

Troubleshooting:

  • Hydrolysis Conditions: Ensure the hydrolysis conditions (e.g., concentration of acid or base, temperature, and reaction time) are sufficient for complete conversion of the amide to the carboxylic acid.

  • Monitoring the Reaction: Monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure all the amide has been consumed before workup.

Q4: The Willgerodt-Kindler reaction is messy and gives low yields. Are there ways to improve this?

A4: The classical Willgerodt-Kindler reaction can indeed be low-yielding. However, several modifications can improve its efficiency.

Troubleshooting:

  • Microwave Irradiation: The use of microwave irradiation has been shown to improve yields and reduce reaction times for the Willgerodt-Kindler reaction.[4]

  • Phase Transfer Catalysis: Employing a phase transfer catalyst can also lead to higher yields and milder reaction conditions.[4]

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. High-boiling solvents like quinoline or morpholine (which also acts as a reactant) are commonly used.[5]

Willgerodt-Kindler Reaction Pathway

4-Fluoro-2-methylacetophenone 4-Fluoro-2-methylacetophenone Thioamide Intermediate Thioamide Intermediate 4-Fluoro-2-methylacetophenone->Thioamide Intermediate Sulfur, Amine (e.g., Morpholine) This compound This compound Thioamide Intermediate->this compound Hydrolysis (Acid or Base) 4-Fluoro-2-methylphenylacetamide\n(Side Product) 4-Fluoro-2-methylphenylacetamide (Side Product) Thioamide Intermediate->4-Fluoro-2-methylphenylacetamide\n(Side Product) Incomplete Hydrolysis

Caption: Willgerodt-Kindler reaction and amide side product.

Route 3: Grignard Reaction of 4-Fluoro-2-methylbenzyl Halide with CO₂

This method involves the formation of a Grignard reagent from the corresponding benzyl halide, followed by carboxylation.

Q5: I am getting a significant amount of a high-molecular-weight, non-polar byproduct in my Grignard reaction. What is it and how can I prevent its formation?

A5: This byproduct is likely the Wurtz coupling product, 1,2-bis(4-fluoro-2-methylphenyl)ethane, formed by the reaction of the Grignard reagent with unreacted 4-fluoro-2-methylbenzyl halide.[6]

Troubleshooting:

  • Slow Addition of Halide: Add the benzyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Solvent: The choice of solvent can influence the extent of Wurtz coupling. Ethereal solvents like diethyl ether or THF are standard, but their purity is crucial.[6]

  • Temperature Control: Maintain a gentle reflux during the Grignard reagent formation to ensure a steady reaction rate without excessive side reactions.

Q6: The yield of my carboxylic acid is low after carboxylation with CO₂. What are the potential reasons?

A6: Low yields in Grignard carboxylation can be due to several factors.

Troubleshooting:

  • Purity of CO₂: Ensure the use of dry carbon dioxide (dry ice) to avoid quenching the Grignard reagent.[7]

  • Reaction with Air: The Grignard reagent is sensitive to moisture and oxygen. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: Ensure the Grignard reagent is fully formed before adding it to the CO₂. The disappearance of magnesium can be an indicator, but it is not always reliable.

Grignard Reaction and Wurtz Coupling

4-Fluoro-2-methylbenzyl Halide 4-Fluoro-2-methylbenzyl Halide Grignard Reagent Grignard Reagent 4-Fluoro-2-methylbenzyl Halide->Grignard Reagent Mg, Ether Wurtz Coupling Product Wurtz Coupling Product 4-Fluoro-2-methylbenzyl Halide->Wurtz Coupling Product This compound This compound Grignard Reagent->this compound 1. CO2 2. H3O+ Grignard Reagent->Wurtz Coupling Product Reacts with starting material

Caption: Grignard route and Wurtz coupling side reaction.

Route 4: Hydrolysis of 4-Fluoro-2-methylphenylacetonitrile

This route involves the hydrolysis of a nitrile precursor.

Q7: My final product contains the corresponding amide as an impurity. How can I ensure complete hydrolysis of the nitrile?

A7: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. The presence of the amide in the final product indicates that the hydrolysis has not gone to completion.

Troubleshooting:

  • Harsh Reaction Conditions: Complete hydrolysis of the nitrile often requires more forcing conditions than the hydrolysis of the intermediate amide. Ensure you are using a sufficiently high concentration of acid or base and an adequate reaction temperature and time.[2]

  • Monitoring the Reaction: Use TLC or HPLC to monitor the disappearance of both the starting nitrile and the intermediate amide.

Q8: I am observing the formation of polymeric byproducts during the hydrolysis of the nitrile. What causes this and how can it be minimized?

A8: Under certain conditions, especially with strong base, nitriles can undergo polymerization.

Troubleshooting:

  • Acid Hydrolysis: Switching to acidic hydrolysis conditions can often mitigate the issue of base-catalyzed polymerization.[2]

  • Temperature Control: Avoid excessively high temperatures, which can promote side reactions.

  • Gradual Addition: Slowly adding the nitrile to the hot acidic or basic solution can help to control the reaction and minimize side product formation.

Nitrile Hydrolysis Pathway

4-Fluoro-2-methylphenylacetonitrile 4-Fluoro-2-methylphenylacetonitrile Amide Intermediate Amide Intermediate 4-Fluoro-2-methylphenylacetonitrile->Amide Intermediate H3O+ or OH- (milder conditions) Polymeric Byproducts Polymeric Byproducts 4-Fluoro-2-methylphenylacetonitrile->Polymeric Byproducts Strong Base / High Temp. This compound This compound Amide Intermediate->this compound H3O+ or OH- (harsher conditions)

Caption: Nitrile hydrolysis and common side products.

Summary of Potential Side Products

Synthetic RouteCommon Side ProductsReason for FormationMitigation Strategies
Friedel-Crafts Acylation 2-Fluoro-4-methylphenylacetic acidLack of complete regioselectivity in the acylation step.Lower reaction temperature, screen Lewis acids, purification by recrystallization.
Willgerodt-Kindler Reaction 4-Fluoro-2-methylphenylacetamideIncomplete hydrolysis of the thioamide/amide intermediate.Ensure harsh enough hydrolysis conditions, monitor reaction to completion.
Grignard Reaction 1,2-bis(4-fluoro-2-methylphenyl)ethane (Wurtz product)Reaction of Grignard reagent with unreacted starting material.Slow addition of halide, use of pure solvents, temperature control.
Nitrile Hydrolysis 4-Fluoro-2-methylphenylacetamide, Polymeric materialsIncomplete hydrolysis; Base-catalyzed polymerization.Use harsher hydrolysis conditions, monitor reaction; Switch to acid hydrolysis, control temperature.

Experimental Protocols

General Protocol for the Hydrolysis of a Benzyl Cyanide Derivative

This protocol is adapted from a general procedure for the synthesis of phenylacetic acid and should be optimized for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the 4-fluoro-2-methylphenylacetonitrile, water, and concentrated sulfuric acid. A typical ratio is 1 part nitrile to approximately 1.6 parts sulfuric acid and 1.6 parts water by volume.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 2-3 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC) to ensure the disappearance of the starting material and the intermediate amide.

  • Workup: After cooling, pour the reaction mixture into cold water. The crude this compound will precipitate.

  • Purification: Filter the crude product and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or a toluene/heptane mixture).

Note: This is a generalized procedure. The optimal conditions, including reaction time, temperature, and reagent ratios, should be determined experimentally for the synthesis of this compound. Always perform a risk assessment before carrying out any chemical reaction.

References

Troubleshooting failed reactions involving 4-Fluoro-2-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-2-methylphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and stability of this compound?

This compound is a white solid that is generally stable under normal laboratory conditions.[1] It is insoluble in water but soluble in many organic solvents.[2] It is important to keep the container tightly sealed and store it in cool, dry conditions.[2] The compound is incompatible with strong oxidizing agents.[1][2] While stable under neutral conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, may lead to decomposition.

Q2: What are the most common reactions performed with this compound?

The most common reactions involving the carboxylic acid group are amide bond formation (amide coupling) and esterification. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of a wide array of derivatives.

Q3: Are there any known safety hazards associated with this compound?

Yes, this compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It may also be harmful if swallowed.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area such as a fume hood.[1]

Troubleshooting Failed Reactions

This section provides solutions to common problems encountered during reactions involving this compound.

Amide Coupling Reactions

Q4: My amide coupling reaction with this compound has a low yield. What are the possible causes and how can I improve it?

Low yields in amide coupling reactions can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid must be activated to a more reactive species for the amine to attack effectively.

    • Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometry. Common coupling agents include HATU, HBTU, EDC/NHS, and T3P.[4] If one coupling agent is providing low yields, consider switching to another. For instance, if you are using EDC/NHS, you might try HATU, which is often more efficient for sterically hindered substrates.[4]

  • Inappropriate Base: A non-nucleophilic base is required to neutralize the acid formed during the reaction and to deprotonate the amine.

    • Solution: Use a hindered amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[5] Pyridine is generally not recommended as it can act as a nucleophile.[5] Ensure the base is dry and added in the appropriate amount (typically 1.1-2.0 equivalents).

  • Solvent Issues: The choice of solvent is critical for solubility and reactivity.

    • Solution: Ensure your solvent (e.g., DMF, DCM, THF) is anhydrous.[5] Water can hydrolyze the activated acid and quench the reaction.[5] If solubility is an issue in DCM, consider switching to DMF.[5]

  • Reaction Temperature: Most amide couplings are run at room temperature, but some may benefit from cooling or gentle heating.

    • Solution: Try running the reaction at 0 °C to room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial, but monitor for decomposition.

Q5: I am observing significant side product formation in my amide coupling reaction. What could be the cause?

Side product formation often points to issues with the reaction conditions or the stability of the reagents.

  • Epimerization: If your amine or carboxylic acid has a chiral center, epimerization can occur.

    • Solution: Use a coupling reagent known to suppress racemization, such as COMU or employing an additive like HOBt or HOAt with your carbodiimide. Running the reaction at lower temperatures can also minimize this side reaction.

  • Side Reactions of the Coupling Agent: Some coupling agents can lead to the formation of byproducts that are difficult to remove.

    • Solution: For example, when using DCC, the dicyclohexylurea (DCU) byproduct can be challenging to separate.[4] Filtration is often used, but recrystallization from a solvent like acetonitrile might be necessary to fully remove it.[4] Alternatively, using a water-soluble carbodiimide like EDC allows for easy removal of the urea byproduct with an aqueous workup.

The following diagram illustrates a general troubleshooting workflow for a failed amide coupling reaction.

AmideCoupling_Troubleshooting Start Low Yield or Failed Amide Coupling CheckReagents Verify Reagent Quality (Acid, Amine, Coupling Agent, Base, Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions (Stoichiometry, Temperature, Time) CheckReagents->CheckConditions AnalyzeCrude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) CheckConditions->AnalyzeCrude NoProduct No Product Formation AnalyzeCrude->NoProduct LowConversion Low Conversion AnalyzeCrude->LowConversion SideProducts Significant Side Products AnalyzeCrude->SideProducts ChangeCouplingAgent Change Coupling Agent (e.g., EDC to HATU) NoProduct->ChangeCouplingAgent Activation Failure OptimizeBase Optimize Base (e.g., Switch to DIPEA) LowConversion->OptimizeBase Incomplete Reaction ChangeSolvent Change Solvent (e.g., DCM to DMF) LowConversion->ChangeSolvent Solubility/Reactivity OptimizeTemp Optimize Temperature (e.g., Lower to 0°C) SideProducts->OptimizeTemp Decomposition/Side Reactions PurificationIssue Purification Strategy SideProducts->PurificationIssue Byproduct Removal ChangeCouplingAgent->CheckConditions OptimizeBase->CheckConditions ChangeSolvent->CheckConditions OptimizeTemp->CheckConditions

Caption: Troubleshooting workflow for amide coupling reactions.

Esterification Reactions

Q6: My Fischer esterification of this compound is not proceeding to completion. What can I do?

The Fischer esterification is an equilibrium-controlled reaction.[6][7] To drive the reaction towards the product, you need to shift the equilibrium.

  • Excess Alcohol: The most common method is to use the alcohol as the solvent, ensuring it is in large excess.[6][7]

  • Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[7]

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can be effective.

  • Catalyst: A strong acid catalyst is required.

    • Solution: Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6][7] Ensure a catalytic amount (typically 1-5 mol%) is used.

Q7: I am getting a dark-colored reaction mixture and multiple spots on TLC during the esterification. What is happening?

Dark coloration and multiple spots on TLC often indicate decomposition or side reactions.

  • High Temperature: Phenylacetic acids can be susceptible to decarboxylation or other side reactions at high temperatures, especially in the presence of a strong acid.

    • Solution: Run the reaction at the lowest temperature that allows for efficient water removal. Monitor the reaction closely and avoid prolonged heating once the reaction is complete.

  • Oxidation: Although less common for the carboxylic acid itself, impurities in the starting material could be susceptible to oxidation under acidic conditions.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions.

The following diagram illustrates the Fischer esterification equilibrium and methods to drive product formation.

FischerEsterification_Equilibrium cluster_driving_force Driving the Equilibrium Reactants This compound + Alcohol Products Ester + Water Reactants->Products H+ Catalyst ExcessAlcohol Use Excess Alcohol RemoveWater Remove Water (Dean-Stark/Drying Agent)

Caption: Fischer esterification equilibrium and driving forces.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M), add the desired amine (1.1 eq.) and DIPEA (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Fischer Esterification
  • To a solution of this compound (1.0 eq.) in the desired alcohol (used as solvent, >10 eq.), add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

  • Set up the reaction with a reflux condenser and a Dean-Stark trap if the alcohol forms an azeotrope with water.

  • Heat the reaction mixture to reflux and monitor the removal of water.

  • Continue refluxing until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine to neutralize the acid catalyst.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography or distillation.

Quantitative Data Summary

The following tables provide representative data for optimizing amide coupling and esterification reactions. These values are illustrative and may require further optimization for specific substrates.

Table 1: Optimization of Amide Coupling Conditions

EntryCoupling AgentBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1EDC/HOBtDIPEA (2.0)DCMRT1265
2HATUDIPEA (2.0)DMF0 to RT492
3T3PPyridine (2.0)EtOAcRT875
4HATUTEA (2.0)DMFRT488

Table 2: Optimization of Fischer Esterification Conditions

EntryAlcoholCatalyst (mol%)Water RemovalTemperature (°C)Time (h)Yield (%)
1MethanolH₂SO₄ (2)NoneReflux2455
2EthanolH₂SO₄ (2)Dean-StarkReflux1285
3IsopropanolTsOH (3)Molecular SievesReflux1878
4n-ButanolH₂SO₄ (2)Dean-StarkReflux1090

References

Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-2-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Fluoro-2-methylphenylacetic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, with a focus on the palladium-catalyzed carbonylation of 4-fluoro-2-methylbenzyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes include the Willgerodt-Kindler reaction of a suitable acetophenone precursor, and the palladium-catalyzed carbonylation of 4-fluoro-2-methylbenzyl halides.[1][2][3][4] The latter is often preferred for its milder conditions and functional group tolerance. Another potential route involves the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis and separation of isomers.[5]

Q2: What are the critical parameters to control in the palladium-catalyzed carbonylation of 4-fluoro-2-methylbenzyl chloride?

A2: The critical parameters to control are:

  • Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos, PPh₃) is crucial for catalytic activity and stability.[2]

  • Solvent: The choice of solvent (e.g., toluene, DMF, dioxane) can significantly impact reaction rates and selectivity.

  • Base: A suitable base (e.g., K₂CO₃, Et₃N) is required to neutralize the acid generated during the reaction.

  • Carbon Monoxide (CO) Pressure: The pressure of CO gas can influence the reaction kinetics.

  • Temperature: The reaction temperature affects the rate of reaction and the stability of the catalyst.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: Potential side reactions include:

  • Hydrolysis of the starting material: If water is present in the reaction mixture, the 4-fluoro-2-methylbenzyl chloride can hydrolyze to the corresponding alcohol.

  • Homocoupling of the starting material: This can lead to the formation of bibenzyl derivatives.

  • Decarbonylation of the product: At elevated temperatures, the desired product may undergo decarbonylation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient CO pressure. 3. Presence of impurities in starting materials or solvents. 4. Incorrect reaction temperature.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure the reaction vessel is properly sealed and pressurized with CO. 3. Use anhydrous solvents and purified starting materials. 4. Optimize the reaction temperature by running small-scale experiments at different temperatures.
Formation of Significant Byproducts 1. Suboptimal ligand-to-metal ratio. 2. Incorrect choice of base. 3. Reaction time is too long.1. Screen different ligand-to-metal ratios to find the optimal conditions. 2. The choice of base can influence selectivity; screen different organic or inorganic bases. 3. Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed.
Inconsistent Results 1. Variability in catalyst quality. 2. Inconsistent CO pressure between runs. 3. Presence of oxygen in the reaction vessel.1. Source high-purity catalyst from a reliable supplier. 2. Use a calibrated pressure gauge and ensure a consistent CO supply. 3. Thoroughly degas the solvent and purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before introducing CO.

Quantitative Data Summary

The following tables provide hypothetical data for the optimization of the palladium-catalyzed carbonylation of 4-fluoro-2-methylbenzyl chloride.

Table 1: Effect of Catalyst and Ligand on Product Yield

EntryPalladium Source (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Toluene10065
2Pd(OAc)₂ (2)Xantphos (2.2)Toluene10085
3Pd₂(dba)₃ (1)PPh₃ (4)Toluene10068
4Pd₂(dba)₃ (1)Xantphos (2.2)Toluene10092

Table 2: Effect of Solvent and Temperature on Product Yield

EntryCatalyst SystemSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃/XantphosToluene8075
2Pd₂(dba)₃/XantphosToluene10092
3Pd₂(dba)₃/XantphosDMF10088
4Pd₂(dba)₃/XantphosDioxane10082

Experimental Protocols

Detailed Method for Palladium-Catalyzed Carbonylation of 4-Fluoro-2-methylbenzyl chloride

Materials:

  • 4-Fluoro-2-methylbenzyl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Carbon monoxide (CO) gas

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.022 mmol), and K₂CO₃ (1.5 mmol).

  • Add anhydrous toluene (10 mL) and stir the mixture for 10 minutes.

  • Add 4-fluoro-2-methylbenzyl chloride (1.0 mmol).

  • Purge the flask with CO gas (balloon pressure) and then heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction under a CO atmosphere and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the solids.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Visualizations

TroubleshootingWorkflow start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_reagents Assess Reagent Purity start->check_reagents catalyst_ok Catalyst is Active check_catalyst->catalyst_ok conditions_ok Conditions are Correct check_conditions->conditions_ok reagents_ok Reagents are Pure check_reagents->reagents_ok catalyst_ok->check_conditions Yes replace_catalyst Use Fresh Catalyst/Ligand catalyst_ok->replace_catalyst No conditions_ok->check_reagents Yes optimize_temp_pressure Optimize Temperature & CO Pressure conditions_ok->optimize_temp_pressure No purify_reagents Purify Starting Materials & Solvents reagents_ok->purify_reagents No success Successful Synthesis reagents_ok->success Yes replace_catalyst->success optimize_temp_pressure->success purify_reagents->success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 4-Fluoro-2-methylphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Fluoro-2-methylphenylacetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. Based on typical synthetic routes like the Willgerodt-Kindler reaction, potential impurities include:

  • Unreacted Starting Materials: Such as 4'-Fluoro-2'-methylacetophenone.

  • Reagents: Residual sulfur and morpholine from the Willgerodt-Kindler reaction.

  • Reaction Intermediates: Thioamide intermediates that have not been fully hydrolyzed.

  • Positional Isomers: Isomers such as 2-Fluoro-4-methylphenylacetic acid may form, especially in reactions involving Friedel-Crafts acylation of substituted benzenes.

  • Byproducts from Side Reactions: The Willgerodt-Kindler reaction can sometimes lead to the formation of various sulfur-containing byproducts.

Q2: Which analytical techniques are best for identifying and quantifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying non-volatile impurities. When coupled with a mass spectrometer (LC-MS), it can provide molecular weight information crucial for impurity identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used for the structural elucidation of unknown impurities, particularly when they can be isolated.

Q3: What is the most effective method for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often a good first choice for removing minor impurities and can be highly effective if a suitable solvent system is found. Toluene and ethanol are commonly used solvents for recrystallizing phenylacetic acid derivatives.

  • Column Chromatography: For complex mixtures with multiple impurities, flash column chromatography using silica gel is a standard and effective technique.

  • Preparative HPLC: For achieving very high purity, especially when separating closely related isomers, preparative reverse-phase HPLC is the method of choice.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Oiling Out The compound may be "oiling out" instead of crystallizing. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly.Try using a lower-boiling point solvent or allowing the solution to cool more slowly.
No Crystal Formation The solution may not be sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. If that fails, try a different solvent or a mixed-solvent system.
Purity Does Not Improve Impurities may have similar solubility profiles to your product in the chosen solvent.Consider a second recrystallization from a different solvent system or switch to an alternative purification method like column chromatography.
HPLC Purification Issues
ProblemPossible CauseSuggested Solution
Poor Separation of Peaks Suboptimal mobile phase composition or gradient. Inappropriate column selection.Optimize the mobile phase gradient. Try a different solvent system (e.g., methanol instead of acetonitrile). Use a column with different selectivity or a longer column.
Peak Tailing Secondary interactions between the acidic analyte and the stationary phase. Column overload.Use a mobile phase additive like formic acid or trifluoroacetic acid to improve peak shape. Reduce the sample concentration.
Low or No Recovery The compound may be irreversibly adsorbed to the stationary phase, or the elution strength of the mobile phase is too weak.Switch to a different stationary phase, such as one designed for polar compounds. Increase the organic solvent percentage in the mobile phase.

Data Presentation

The following table provides representative data for the purification of a crude sample of a this compound derivative, illustrating the effectiveness of different purification techniques.

Purification MethodInitial Purity (by HPLC, %)Final Purity (by HPLC, %)Yield (%)Notes
Recrystallization 85>98.575-85Effective for removing most non-isomeric impurities.
Flash Column Chromatography 85>99.060-70Good for separating a wider range of impurities.
Preparative HPLC 98.5>99.980-90Ideal for final polishing and separation of stubborn isomers.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline for the recrystallization of this compound from a single solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene, Ethanol, or a mixture like Hexane/Ethyl Acetate)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: HPLC Purification of this compound Derivatives

This protocol provides a starting point for developing an HPLC method for the analysis and purification of this compound and its isomers.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample dissolved in a suitable solvent (e.g., Acetonitrile/Water mixture)

Analytical HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 264 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

Preparative HPLC: For preparative scale, the method would be adapted to a larger column, and the gradient may be optimized for the specific separation. Fractions would be collected based on the UV chromatogram and analyzed by analytical HPLC to confirm purity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 4-Fluoro-2-methylphenylacetic Acid Derivative recrystallization Recrystallization start->recrystallization Initial Cleanup analytical_hplc Analytical HPLC recrystallization->analytical_hplc Purity Check column_chromatography Column Chromatography column_chromatography->analytical_hplc Purity Check prep_hplc Preparative HPLC prep_hplc->analytical_hplc Purity Confirmation analytical_hplc->column_chromatography If Impurities Persist analytical_hplc->prep_hplc For High Purity/Isomer Separation end_product Purified Product (>99% Purity) analytical_hplc->end_product If Purity >99% nmr NMR Spectroscopy ms Mass Spectrometry end_product->nmr end_product->ms

Caption: Experimental workflow for the purification and analysis of this compound derivatives.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_cox1 Prostaglandins (Gastric Protection, Platelet Aggregation) cox1->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (Inflammation, Pain, Fever) cox2->prostaglandins_cox2 nsaids Traditional NSAIDs nsaids->cox1 Inhibits nsaids->cox2 Inhibits cox2_inhibitor 4-Fluoro-2-methylphenylacetic Acid Derivative (COX-2 Inhibitor) cox2_inhibitor->cox2 Selectively Inhibits

Caption: Simplified signaling pathway of COX-1 and COX-2, showing the selective inhibition by a this compound derivative.

Challenges in the scale-up of 4-Fluoro-2-methylphenylacetic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of 4-Fluoro-2-methylphenylacetic acid

Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides detailed troubleshooting guidance, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A1: A robust and frequently employed route starts from 4-Fluoro-2-methylbenzyl chloride. The synthesis involves two primary steps: (1) Cyanation of the benzyl chloride with an alkali metal cyanide to form 2-(4-fluoro-2-methylphenyl)acetonitrile, and (2) Subsequent hydrolysis of the nitrile to the desired carboxylic acid. This route is often preferred due to the availability of starting materials and generally good yields.

Q2: I am observing significant formation of by-products during the cyanation step. What are the likely side reactions?

A2: During the cyanation of 4-Fluoro-2-methylbenzyl chloride, common by-products can arise from several side reactions. Over-alkylation can lead to the formation of diarylacetonitrile derivatives. Additionally, if the reaction temperature is too high or reaction time is prolonged, elimination reactions can occur, leading to the formation of polymeric materials. Impurities in the starting benzyl chloride, such as the corresponding benzal chloride, can also lead to undesired side products.

Q3: The hydrolysis of the nitrile to the carboxylic acid is incomplete. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is a common issue.[1][2] The reaction can be performed under acidic or basic conditions. To ensure complete conversion, consider the following:

  • Increase Reaction Time and Temperature: Prolonging the reflux time or moderately increasing the temperature can enhance the reaction rate.

  • Stronger Acid/Base Concentration: Using a more concentrated acid (e.g., 70% H₂SO₄) or base (e.g., 40% NaOH) can accelerate hydrolysis.

  • Phase Transfer Catalyst: In biphasic systems, a phase transfer catalyst can improve the interaction between the aqueous hydrolyzing agent and the organic nitrile.

  • Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is no longer detected.

Q4: My final product has a persistent color, even after initial purification. What is the cause and how can it be removed?

A4: Color impurities in the final product often stem from the formation of conjugated aromatic by-products or polymeric materials during the synthesis. These can be particularly prevalent if reaction temperatures were not well-controlled. For removal, consider the following purification strategies:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb many colored impurities.

  • Recrystallization: A carefully chosen solvent system for recrystallization is highly effective.[3] Phenylacetic acids can often be recrystallized from water or a mixed solvent system like ethanol/water or toluene/heptane.[4][5]

  • Column Chromatography: While less common for large-scale production, silica gel chromatography can be used for highly pure small batches if other methods fail.

Troubleshooting Guide

Symptom / IssuePotential CauseSuggested Solution
Low Yield in Cyanation Step 1. Incomplete reaction of benzyl chloride. 2. Side reactions (e.g., elimination, over-alkylation). 3. Deactivation of the cyanide salt due to moisture.1. Increase reaction time and/or temperature moderately. Monitor via TLC/HPLC. 2. Maintain optimal temperature. Ensure slow addition of reagents to avoid hotspots. Use a slight excess of the cyanide salt. 3. Use anhydrous cyanide salt and dry solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen).
Incomplete Nitrile Hydrolysis 1. Insufficient concentration of acid or base.[1] 2. Reaction time is too short. 3. Poor mixing in a heterogeneous reaction mixture.1. Increase the concentration of the hydrolyzing agent (e.g., use 70% H₂SO₄ or 40% NaOH). 2. Extend the reflux period and monitor the reaction until completion.[6] 3. Ensure vigorous stirring. Consider using a phase transfer catalyst if the reaction is biphasic.
Formation of Amide By-product Partial hydrolysis of the nitrile.[2]The amide is an intermediate in the hydrolysis. To convert it to the carboxylic acid, prolong the reaction time and/or increase the strength of the acid or base used for hydrolysis.[1]
Product Fails to Crystallize 1. Presence of significant impurities disrupting the crystal lattice. 2. Solution is supersaturated or cooled too quickly. 3. Incorrect solvent for crystallization.1. Purify the crude product first (e.g., activated carbon wash) to remove impurities. 2. Try seeding the solution with a small crystal of pure product. Allow for slow cooling. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Perform solvent screening to find an optimal solvent or solvent mixture for recrystallization.
Isomer Contamination Isomeric impurities present in the starting material (e.g., 2-fluoro-4-methylbenzyl chloride).1. Source starting materials with high isomeric purity. 2. Analyze starting materials by GC or HPLC before use. 3. Isomers of the final product can be difficult to separate. Fractional crystallization may be attempted if the physical properties are sufficiently different.

Quantitative Data on Process Optimization

The following tables present hypothetical data to illustrate the effects of key parameters on the synthesis of this compound.

Table 1: Optimization of the Cyanation Reaction

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NoneEthanol/Water (1:1)8067590
2TBAB¹Toluene/Water (1:1)8049295
3TBAB¹Toluene/Water (1:1)6088896
4TBAB¹Toluene/Water (1:1)10038588

¹TBAB: Tetrabutylammonium bromide (Phase Transfer Catalyst)

Table 2: Optimization of the Nitrile Hydrolysis

EntryHydrolysis AgentConcentration (wt%)Temperature (°C)Time (h)Yield (%)Purity (%)
1H₂SO₄50110128094
2H₂SO₄7012089598
3NaOH20100128897
4NaOH4011069698

Experimental Protocols

Protocol 1: Synthesis of 2-(4-fluoro-2-methylphenyl)acetonitrile

  • Reagents & Setup: In a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium cyanide (NaCN, 1.2 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq) to a 1:1 mixture of toluene and water.

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Slowly add 4-Fluoro-2-methylbenzyl chloride (1.0 eq) dissolved in toluene via the dropping funnel over 1 hour.

  • Monitoring: Maintain the temperature at 80°C and monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude nitrile product, which can be used in the next step without further purification or purified by vacuum distillation.

Protocol 2: Hydrolysis to this compound

  • Reagents & Setup: To the crude 2-(4-fluoro-2-methylphenyl)acetonitrile (1.0 eq) in a round-bottom flask, add a 70% aqueous solution of sulfuric acid (H₂SO₄, 5 volumes).

  • Reaction: Heat the mixture to reflux (approx. 120°C) with vigorous stirring. Ammonia gas may be evolved.

  • Monitoring: Monitor the reaction by HPLC until the nitrile and intermediate amide are consumed (typically 6-10 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. The product will precipitate as a solid.

  • Isolation & Purification: Filter the solid precipitate and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., water or an ethanol/water mixture) to yield pure this compound.

Visualizations: Pathways and Workflows

The following diagrams illustrate the synthesis pathway, a troubleshooting workflow, and the logical relationships between key process parameters.

Synthesis_Pathway Start 4-Fluoro-2-methylbenzyl chloride Intermediate 2-(4-fluoro-2-methylphenyl)acetonitrile Start->Intermediate NaCN, TBAB Toluene/Water, 80°C Product This compound Intermediate->Product H₂SO₄ (aq) Reflux, 120°C

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield in Hydrolysis Step check_completion Is the reaction complete? (Check via TLC/HPLC) start->check_completion increase_time_temp Increase reflux time and/or temperature check_completion->increase_time_temp No check_reagents Are acid/base concentrations sufficient? check_completion->check_reagents Yes increase_time_temp->start Re-evaluate increase_conc Increase acid/base concentration check_reagents->increase_conc No check_workup Review work-up and isolation procedure for product loss check_reagents->check_workup Yes increase_conc->start Re-run end Problem Resolved check_workup->end

Caption: Troubleshooting workflow for low hydrolysis yield.

Logical_Relationships Yield Yield Purity Purity Time Reaction Time Temp Temperature Temp->Yield + Temp->Purity - (if too high) Temp->Time - Conc Concentration Conc->Yield + Conc->Purity Neutral/Slight - Conc->Time -

Caption: Influence of parameters on reaction outcome.

References

Preventing decomposition of 4-Fluoro-2-methylphenylacetic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-2-methylphenylacetic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the stability and reactivity of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place.[1] It is recommended to maintain the compound under an inert atmosphere if possible, especially for long-term storage.

Q2: What are the primary decomposition pathways for this compound?

The most common decomposition pathway for phenylacetic acids, including this derivative, is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂).[2] This process is often promoted by high temperatures or the presence of certain catalysts, particularly under oxidative conditions.[3][4] The primary byproduct of such decomposition would be 1-fluoro-3-methylbenzene.

Q3: Which chemical reagents or conditions are incompatible with this compound?

This compound is incompatible with strong oxidizing agents.[1][5] Reactions involving potent oxidants can lead to degradation of the molecule. Additionally, prolonged exposure to high heat should be avoided as it can induce thermal decomposition, primarily through decarboxylation.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Q4: My reaction yield is significantly lower than expected. What could be causing this?

Low yields can often be attributed to the decomposition of the starting material. Several factors related to the stability of this compound could be responsible. Refer to the table below and the troubleshooting workflow for potential causes and solutions.

Q5: I have detected 1-fluoro-3-methylbenzene as a major byproduct in my reaction mixture. How can I prevent its formation?

The presence of 1-fluoro-3-methylbenzene is a clear indicator of decarboxylation. This side reaction is typically triggered by excessive heat or specific catalytic systems. To prevent this, it is crucial to maintain strict temperature control and select appropriate reagents. For example, some copper-catalyzed reactions are known to promote oxidative decarboxylation of phenylacetic acids.[3][4]

Recommended Mitigation Strategies:

  • Temperature Control: Conduct the reaction at the lowest effective temperature. For activation steps, consider cooling the reaction mixture to 0 °C or below.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative decomposition pathways.

  • Reagent Selection: If using metal catalysts, screen for alternatives that have a lower propensity for promoting decarboxylation. In amide coupling reactions, avoid unnecessarily harsh activating agents or prolonged activation times.

Table 1: Factors Affecting the Stability of this compound in Reactions

ParameterCondition Leading to DecompositionRecommended Condition for Stability
Temperature High temperatures (>80-100 °C), localized heatingMaintain lowest effective temperature; use controlled heating baths.
Atmosphere Presence of Oxygen, especially with metal catalystsUse an inert atmosphere (Nitrogen or Argon).
Catalysts Certain copper salts (in aerobic conditions)[3][4]Screen catalysts; use stoichiometric reagents where possible if catalysis fails.
Reagents Strong oxidizing agents[1][5]Avoid strong oxidants unless required by the reaction design.
Reaction Time Prolonged reaction times at elevated temperaturesMonitor reaction progress (e.g., by TLC, LC-MS) and quench promptly upon completion.

Experimental Protocols

Protocol: Amide Coupling with Minimized Decomposition

This protocol provides a general method for coupling this compound with a primary or secondary amine, incorporating steps to minimize the risk of decarboxylation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU, EDC/HOBt)

  • Organic base (e.g., DIPEA, N-methylmorpholine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM, THF)

  • Standard laboratory glassware and inert atmosphere setup

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) and the coupling agent activator (e.g., HOBt, 1.1 eq.) in the anhydrous solvent.

  • Activation: Cool the solution to 0 °C using an ice bath. Add the coupling agent (e.g., EDC, 1.1 eq.) and the organic base (e.g., DIPEA, 2.5 eq.).

  • Pre-activation: Stir the mixture at 0 °C for 20-30 minutes. This allows for the formation of the activated ester intermediate before the amine is introduced, which can help reduce potential side reactions.[7]

  • Amine Addition: While maintaining the temperature at 0 °C, add a solution of the amine (1.1 eq.) in the anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

The following diagrams illustrate key workflows and concepts for working with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Acid & Reagents in Anhydrous Solvent inert Establish Inert Atmosphere (N2/Ar) reagents->inert cool Cool to 0 °C inert->cool activate Add Coupling Agent/Base (Pre-activation) cool->activate add_amine Add Amine Solution Dropwise activate->add_amine react Stir & Warm to RT (Monitor Progress) add_amine->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: Recommended workflow for amide coupling.

G start Low Yield or Byproduct Detected cause1 Possible Cause: Thermal Decomposition start->cause1 cause2 Possible Cause: Oxidative Decomposition start->cause2 solution1 Solution: - Lower reaction temperature - Ensure uniform heating cause1->solution1 solution2 Solution: - Run under inert gas (N2/Ar) - Avoid incompatible oxidants cause2->solution2

Caption: Troubleshooting logic for reaction optimization.

G reactant This compound product 1-fluoro-3-methylbenzene reactant->product Heat, [Catalyst] co2 + CO2

Caption: Primary thermal decomposition pathway.

References

Technical Support Center: Optimizing Crystallization of 4-Fluoro-2-methylphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 4-Fluoro-2-methylphenylacetic acid and its derivatives.

Troubleshooting Crystallization Issues

This section provides solutions to common problems encountered during the crystallization of this compound derivatives.

Issue 1: No Crystals Form Upon Cooling

  • Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound having high solubility at the cooling temperature.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add Seed Crystals: If available, add a few seed crystals of the compound to the solution.

    • Reduce Solvent Volume: Heat the solution to evaporate a portion of the solvent and then allow it to cool again.

    • Lower Temperature: Cool the solution in an ice bath or refrigerator.

    • Use an Anti-Solvent: If the compound is soluble in one solvent but insoluble in another that is miscible with the first, slowly add the anti-solvent to the solution until turbidity persists.

Issue 2: Oiling Out Instead of Crystallizing

  • Possible Cause: The compound is melting in the solvent before it crystallizes. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is too concentrated.

  • Solutions:

    • Lower the Temperature: Re-heat the solution until the oil dissolves, then allow it to cool more slowly and at a slightly higher temperature before moving to a colder environment.

    • Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.

    • Change Solvent System: Select a solvent with a lower boiling point.

Issue 3: Poor Crystal Yield

  • Possible Cause: A significant amount of the compound remains dissolved in the mother liquor. This can be due to using an excessive amount of solvent or not cooling the solution to a low enough temperature.

  • Solutions:

    • Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

    • Optimize Cooling: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature.

    • Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving the compound. Consider a solvent in which the compound has slightly lower solubility at cold temperatures.

Issue 4: Impure Crystals

  • Possible Cause: Rapid crystal formation can trap impurities within the crystal lattice. The initial material may also contain a high level of impurities.

  • Solutions:

    • Slow Down Crystallization: Ensure the solution cools slowly. This can be achieved by insulating the flask.

    • Recrystallize: Perform a second crystallization of the obtained crystals.

    • Wash Crystals: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

    • Activated Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A good starting point for solvent selection is to consider solvents with a range of polarities. For aromatic carboxylic acids like this compound, solvents such as heptane, toluene, ethyl acetate, and ethanol are often suitable. A related compound, 4-Fluorophenylacetic acid, can be crystallized from heptane. It is recommended to perform a solvent screen with small amounts of the material to identify the optimal solvent or solvent mixture.

Q2: How does the fluorine substituent affect crystallization?

The fluorine atom can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for crystal lattice formation. This can affect solubility and the resulting crystal habit. In some cases, fluorine substitution can lead to the formation of different polymorphs.

Q3: How can I perform a solvent screen?

To perform a solvent screen, place a small amount of your compound (e.g., 10-20 mg) into several test tubes. To each tube, add a different solvent dropwise at room temperature until the solid dissolves. If it dissolves readily in a particular solvent at room temperature, that solvent is likely not suitable for crystallization unless used in a mixed-solvent system. For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture. A good crystallization solvent will dissolve the compound when hot but show low solubility when cold.

Q4: What is the purpose of using a mixed solvent system?

A mixed solvent system, often a "solvent" and an "anti-solvent," is used when a single solvent does not provide the ideal solubility characteristics. The compound is typically dissolved in a minimal amount of a hot "good" solvent in which it is very soluble. Then, a "poor" solvent (anti-solvent), in which the compound is insoluble, is added dropwise until the solution becomes slightly turbid, indicating the onset of precipitation. The solution is then heated until it becomes clear again and allowed to cool slowly.

Data Presentation

Table 1: Solubility of Phenylacetic Acid in Various Solvents at 25 °C

SolventSolubility ( g/100 mL)
Water~0.5
EthanolHigh
Diethyl EtherHigh
ChloroformHigh
TolueneModerate
HeptaneLow

Note: This data is for the parent compound, phenylacetic acid, and serves as an estimation. The solubility of this compound will vary but is expected to show similar trends.

Table 2: Suggested Solvent Systems for Crystallization Screening

Solvent SystemTypeRationale
HeptaneSingle SolventKnown to be effective for similar compounds.
TolueneSingle SolventGood for aromatic compounds, allows for a good temperature gradient.
Ethanol/WaterMixed SolventThe compound is likely soluble in ethanol and less soluble in water.
Ethyl Acetate/HeptaneMixed SolventProvides a balance of polarity for inducing crystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., toluene) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Crystal Formation: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude compound in a minimal amount of boiling ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is hot, add water dropwise until the solution becomes faintly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Isolation and Drying: Collect, wash with a cold ethanol/water mixture, and dry the crystals as described in the single solvent protocol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_result Result Crude_Product Crude Product Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Solvent_Selection Solvent Selection Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling Dissolution->Cooling no insoluble impurities Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Isolation Isolation via Vacuum Filtration Crystal_Formation->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: General workflow for the crystallization of this compound derivatives.

Troubleshooting_Tree Start Crystallization Attempted Q1 Do crystals form? Start->Q1 A1_Yes Successful Crystallization Q1->A1_Yes Yes A1_No No Crystals Form Q1->A1_No No Q2 Did the solution 'oil out'? A1_No->Q2 A2_Yes Oiling Out Occurred Q2->A2_Yes Yes Sol_NoCrystals Solutions: - Scratch flask - Add seed crystal - Reduce solvent - Lower temperature Q2->Sol_NoCrystals No Sol_OilingOut Solutions: - Reheat and cool slower - Add more solvent - Change solvent A2_Yes->Sol_OilingOut

Caption: A decision tree for troubleshooting common crystallization problems.

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Fluoro-2-methylphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The derivatization of 4-Fluoro-2-methylphenylacetic acid has yielded a diverse range of compounds with significant potential across various therapeutic areas. This guide provides an objective comparison of the biological activities of these derivatives, supported by available experimental data, to aid researchers in drug discovery and development. The unique chemical properties conferred by the fluorine atom often enhance pharmacological attributes compared to their non-fluorinated analogs.

Comparative Biological Activities

Derivatives of fluorinated phenylacetic acids have been primarily investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The following tables summarize the quantitative data from various studies to facilitate a clear comparison of their performance.

Table 1: Anticancer Activity of Phenylacetamide Derivatives

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(4-Fluorophenyl)-N-(nitro-substituted-phenyl)acetamide (2a-2c)PC3 (Prostate Carcinoma)52 - 80Imatinib40
2-(4-Fluorophenyl)-N-(nitro-substituted-phenyl)acetamide (2c)MCF-7 (Breast Carcinoma)100Imatinib98
2-(4-Fluorophenyl)-N-(methoxy-substituted-phenyl)acetamide (2d-2f)PC3 (Prostate Carcinoma)Higher than nitro derivativesImatinib40

Data synthesized from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as anticancer agents[1]. The study indicated that derivatives with a nitro moiety (2a-2c) exhibited higher cytotoxic effects than those with a methoxy moiety (2d-2f)[1].

Table 2: Anti-inflammatory and Analgesic Activity of Chalcone and Dihydropyrazole Derivatives

CompoundBiological ActivityKey Findings
4'-fluoro-2'-hydroxy-monomethoxychalcone (5d)Anti-inflammatory, AnalgesicHighest activity in its series
Dihydropyrazole derivative of 5d (6d)Anti-inflammatory, AnalgesicHighest activity in its series
4'-fluoro-2'-hydroxy-dimethoxychalcone (5a)AntioxidantHighest activity in its series
Dihydropyrazole derivative of 5a (6a)AntioxidantHighest activity in its series

This data is derived from a study on novel 4'-fluoro-2'-hydroxy-chalcone derivatives and their corresponding dihydropyrazole derivatives[2].

Table 3: Antimicrobial Activity of Phenylacetamide and Related Derivatives

Compound ClassTarget OrganismActivity Metric (Range)Key Findings
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesMycobacterium tuberculosis H37RvMIC: 4 - 64 µg/mLDerivative 3m showed the highest potency, including against rifampin-resistant strains[3].
N-phenylacetamide derivatives with 4-arylthiazole moietiesXanthomonas oryzae pv. Oryzae (Xoo)EC50 of A1: 156.7 µMCompound A1 was more potent than commercial bactericides bismerthiazol and thiodiazole copper[4].
N-phenylacetamide derivatives with 4-arylthiazole moietiesMeloidogyne incognita (nematode)100% mortality at 500 µg/mL (A23)Compound A23 displayed significant nematicidal activity[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key biological assays mentioned in the context of this compound derivatives.

In Vitro Cytotoxicity Evaluation (MTS Assay)

This protocol is representative of the method used to assess the anticancer activity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives[1].

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

  • MTS Reagent Addition: After the incubation period, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This in vivo protocol is a standard method for evaluating the anti-inflammatory effects of novel compounds, similar to what would be used for chalcone derivatives[2].

Objective: To assess the ability of a compound to reduce acute inflammation in an animal model.

Methodology:

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized edema.

  • Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Antibacterial Activity (Microdilution Method)

This protocol is representative of the method used to determine the Minimum Inhibitory Concentration (MIC) of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives against M. tuberculosis[3].

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: The target bacterium (e.g., M. tuberculosis H37Rv) is grown in a suitable broth medium to a specific turbidity.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance.

Visualizing Mechanisms and Workflows

The following diagrams illustrate relevant signaling pathways and experimental workflows to provide a clearer understanding of the context in which these derivatives are evaluated.

G cluster_0 Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane activates COX-2 COX-2 Cell Membrane->COX-2 induces Prostaglandins Prostaglandins COX-2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediates Anti-inflammatory Derivatives Anti-inflammatory Derivatives Anti-inflammatory Derivatives->COX-2 inhibit

Caption: COX-2 signaling pathway in inflammation.

G cluster_1 Cancer Cell Apoptosis Pathway Cancer Cell Cancer Cell Apoptotic Signal Apoptotic Signal Cancer Cell->Apoptotic Signal induce Caspase Activation Caspase Activation Apoptotic Signal->Caspase Activation leads to Apoptosis Apoptosis Caspase Activation->Apoptosis executes Anticancer Derivatives Anticancer Derivatives Anticancer Derivatives->Cancer Cell target

Caption: General pathway of induced apoptosis in cancer cells.

G cluster_2 In Vitro Cytotoxicity Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTS Assay MTS Assay Compound Treatment->MTS Assay Data Analysis Data Analysis MTS Assay->Data Analysis End End Data Analysis->End

Caption: Workflow for assessing in vitro cytotoxicity.

References

A Comparative Guide to the Synthesis of 4-Fluoro-2-methylphenylacetic Acid and Other Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for producing 4-Fluoro-2-methylphenylacetic acid and other substituted phenylacetic acids, which are vital intermediates in the development of pharmaceuticals. Phenylacetic acid derivatives are core components in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The introduction of fluorine and methyl groups can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, making this compound a molecule of considerable interest.

This document outlines key synthetic routes, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the most suitable method for their applications.

Comparison of Synthetic Methodologies

The synthesis of phenylacetic acids can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we compare three common methods: the Willgerodt-Kindler Reaction, Hydrolysis of Benzyl Nitriles, and Grignard Carboxylation.

Synthetic Method General Substrate General Product Reported Yield Range (%) Key Considerations
Willgerodt-Kindler Reaction Aryl methyl ketones (Acetophenones)Phenylacetic acids60-85%Tolerant of various functional groups, but can require harsh conditions (high temperatures). The use of phase-transfer catalysts can improve yields and reduce reaction times.[1][2]
Hydrolysis of Benzyl Nitriles Benzyl nitrilesPhenylacetic acids78-84% (for 2-phenylbutyronitrile)A widely used and generally high-yielding method. Can be performed under acidic or basic conditions.[3]
Grignard Carboxylation Benzyl halidesPhenylacetic acidsVariable, dependent on Grignard reagent formationSensitive to moisture and air. Requires careful control of reaction conditions.[4][5]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound via two different routes.

Method 1: Friedel-Crafts Acylation and Hydrolysis (Two-Step)

This method involves the synthesis of the precursor 4-fluoro-2-methylbenzoic acid via a Friedel-Crafts acylation, followed by conversion to the corresponding phenylacetic acid. A detailed protocol for the first step is available in the patent literature.[6] The subsequent conversion to the phenylacetic acid would typically involve reduction of the carboxylic acid to an alcohol, conversion to a benzyl halide, followed by nitrile formation and hydrolysis, or direct homologation.

Step 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid [6]

A detailed protocol involves the Friedel-Crafts acylation of m-fluorotoluene with a trihaloacetyl chloride in the presence of a Lewis acid, followed by hydrolysis of the resulting ketone to the benzoic acid derivative. The crude product is then purified by recrystallization.

Step 2: Conversion to this compound (Illustrative Path)

A general procedure to convert the benzoic acid to the phenylacetic acid would be:

  • Reduction: The 4-fluoro-2-methylbenzoic acid is reduced to the corresponding benzyl alcohol using a suitable reducing agent like lithium aluminum hydride.

  • Halogenation: The benzyl alcohol is then converted to 4-fluoro-2-methylbenzyl chloride or bromide using a halogenating agent such as thionyl chloride or phosphorus tribromide.

  • Cyanation: The benzyl halide is reacted with a cyanide salt (e.g., sodium cyanide) to form 2-(4-fluoro-2-methylphenyl)acetonitrile.

  • Hydrolysis: The resulting nitrile is hydrolyzed under acidic or basic conditions to yield this compound.

Method 2: Willgerodt-Kindler Reaction

This protocol is adapted from general procedures for the Willgerodt-Kindler reaction of substituted acetophenones.[1][2]

Starting Material: 1-(4-Fluoro-2-methylphenyl)ethan-1-one (4-Fluoro-2-methylacetophenone)

Reagents:

  • 4-Fluoro-2-methylacetophenone

  • Sulfur

  • Morpholine

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Solvents (e.g., toluene, ethanol)

Procedure:

  • A mixture of 4-fluoro-2-methylacetophenone, sulfur, and morpholine in a suitable solvent is heated under reflux.

  • After the reaction is complete, the intermediate thiomorpholide is hydrolyzed by heating with aqueous sodium hydroxide.

  • The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the crude this compound.

  • The crude product is collected by filtration and purified by recrystallization.

Biological Context and Potential Signaling Pathways

Phenylacetic acid derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8][9] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

Additionally, some phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[10][11][12][13] PPARs are a group of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism. Activation of PPARs can lead to improved insulin sensitivity and lipid profiles, making them attractive targets for the treatment of type 2 diabetes and dyslipidemia.

The introduction of a fluorine atom, as in this compound, can enhance the potency and selectivity of these compounds for their biological targets.

Potential Signaling Pathway: Inhibition of Prostaglandin Synthesis

The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and its inhibition by NSAIDs, including potentially this compound.

Prostaglandin_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs Phenylacetic Acid Derivatives (e.g., this compound) NSAIDs->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by phenylacetic acid derivatives.

Experimental Workflow: Willgerodt-Kindler Synthesis

The following diagram outlines the general experimental workflow for the synthesis of a phenylacetic acid via the Willgerodt-Kindler reaction.

WK_Workflow Start Start: Aryl Methyl Ketone, Sulfur, Morpholine Reflux Reflux to form Thiomorpholide intermediate Start->Reflux Hydrolysis Hydrolysis with NaOH(aq) Reflux->Hydrolysis Acidification Acidification with HCl(aq) Hydrolysis->Acidification Filtration Filtration Acidification->Filtration Recrystallization Purification by Recrystallization Filtration->Recrystallization Product Final Product: Phenylacetic Acid Recrystallization->Product

Caption: Workflow for Willgerodt-Kindler synthesis of phenylacetic acids.

Conclusion

The synthesis of this compound and its analogs can be approached through various established chemical transformations. The selection of a particular synthetic route will be guided by factors such as the availability of starting materials, scalability, and the desired purity of the final product. The biological significance of fluorinated phenylacetic acids as potential modulators of inflammatory and metabolic pathways underscores the importance of efficient and versatile synthetic methods for accessing these valuable compounds in drug discovery and development. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

References

Structure-Activity Relationship of Phenylacetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 2-(4-Fluorophenyl)-N-phenylacetamide analogs, focusing on their anticancer activity. While the initial focus was on 4-Fluoro-2-methylphenylacetic acid analogs, the available literature provides a more detailed SAR study on the closely related N-phenylacetamide derivatives. This guide summarizes their biological activities, presents quantitative data for comparison, details the experimental protocols used for their evaluation, and visualizes a key signaling pathway involved in their potential mechanism of action.

Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Analogs

A series of six 2-(4-fluorophenyl)-N-phenylacetamide analogs (compounds 2a-2f ) were synthesized and evaluated for their in vitro cytotoxic activity against three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia). The study revealed that these compounds exhibit potential as anticancer agents, with their efficacy being particularly notable against the PC3 cell line.[1][2]

Data Summary

The cytotoxic activity of the synthesized compounds was quantified as the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The results are summarized in the table below. Imatinib, a known anticancer drug, was used as a reference compound.

CompoundRCancer Cell LineIC50 (μM) ± SD
2a 2-NO₂PC390 ± 9.1
MCF-7>100
HL-60>100
2b 3-NO₂PC352 ± 6.3
MCF-7>100
HL-6095 ± 8.8
2c 4-NO₂PC380 ± 7.5
MCF-7100 ± 11.2
HL-60>100
2d 2-OCH₃PC3>100
MCF-7>100
HL-60>100
2e 3-OCH₃PC3>100
MCF-7>100
HL-60>100
2f 4-OCH₃PC3>100
MCF-7>100
HL-60>100
Imatinib PC340 ± 5.5
MCF-798 ± 9.7
HL-6045 ± 4.9

Data sourced from Aliabadi et al., 2013.[1][2]

Structure-Activity Relationship Analysis

The analysis of the IC50 values reveals key structural features that influence the anticancer activity of these 2-(4-fluorophenyl)-N-phenylacetamide analogs:

  • Influence of the N-phenyl substituent: The nature and position of the substituent on the N-phenyl ring play a crucial role in determining the cytotoxic activity.

  • Electron-withdrawing vs. Electron-donating groups: Compounds with an electron-withdrawing nitro group (NO₂) on the N-phenyl ring (2a-2c ) demonstrated significantly higher cytotoxic effects compared to those with an electron-donating methoxy group (OCH₃) (2d-2f ).[1][2] The methoxy-substituted analogs were largely inactive against all tested cell lines.

  • Positional Isomerism of the Nitro Group: Among the nitro-substituted analogs, the position of the nitro group influenced the potency. Compound 2b , with a nitro group at the meta-position (3-NO₂) of the N-phenyl ring, exhibited the highest activity against the PC3 cell line (IC50 = 52 μM).[1][2]

  • Cell Line Specificity: The compounds showed a degree of selectivity, with the most promising activity observed against the PC3 prostate cancer cell line.[1][2] The MCF-7 breast cancer cell line was the most resistant to the tested compounds.[1]

Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Analogs

The synthesis of the target compounds was achieved through a two-step process. First, 4-fluorophenylacetic acid was converted to its corresponding acid chloride. Subsequently, the acid chloride was reacted with various substituted anilines in the presence of a base to yield the final N-phenylacetamide derivatives.

In Vitro Cytotoxicity Assay (MTS Assay)

The cytotoxic activity of the synthesized compounds was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1][2] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (PC3, MCF-7, HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 96-well plates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and the reference drug, imatinib. A control group with no compound treatment was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTS Addition: After the incubation period, MTS reagent was added to each well.

  • Final Incubation: The plates were incubated for another 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

  • Absorbance Measurement: The absorbance of the formazan product was measured at a specific wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were then determined from the dose-response curves.

Visualizations

General Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 4-Fluorophenylacetic_Acid 4-Fluorophenylacetic Acid Acid_Chloride_Formation Acid Chloride Formation 4-Fluorophenylacetic_Acid->Acid_Chloride_Formation Substituted_Anilines Substituted Anilines Amide_Coupling Amide Coupling Substituted_Anilines->Amide_Coupling Acid_Chloride_Formation->Amide_Coupling Final_Compounds 2-(4-Fluorophenyl)-N- phenylacetamide Analogs Amide_Coupling->Final_Compounds

Caption: Synthetic route for 2-(4-fluorophenyl)-N-phenylacetamide analogs.

Apoptosis Signaling Pathway

The induction of apoptosis (programmed cell death) is a common mechanism of action for many anticancer drugs. The following diagram illustrates a simplified overview of the intrinsic (mitochondrial) pathway of apoptosis, which could be a potential mechanism for the observed cytotoxicity.

G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Anticancer_Compound Anticancer Compound Bax_Bak_Activation Bax/Bak Activation Anticancer_Compound->Bax_Bak_Activation Cytochrome_c_Release Cytochrome c Release Bax_Bak_Activation->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation (Executioner Caspase) Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of quality control and a prerequisite for further investigation. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 4-Fluoro-2-methylphenylacetic acid, a potential nonsteroidal anti-inflammatory drug (NSAID) candidate. We present detailed experimental protocols, comparative performance data, and visual workflows to facilitate the selection of the most suitable analytical approach.

Introduction to the Purity Assessment of this compound

This compound belongs to a class of compounds investigated for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The presence of impurities, such as positional isomers (e.g., 2-fluoro-4-methylphenylacetic acid), unreacted starting materials, or by-products from the synthetic route, can significantly alter the compound's efficacy, safety profile, and stability. Therefore, the use of robust and validated analytical methods for purity determination is imperative. This guide focuses on the three most powerful and commonly employed techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity assessment is contingent on several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation.

Table 1: Comparison of Analytical Techniques for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationQuantitative ¹H NMR (qNMR)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of volatile (or derivatized) analytes between a gaseous mobile phase and a solid or liquid stationary phase, coupled with mass-based detection.The intensity of a specific NMR signal is directly proportional to the number of corresponding nuclei in the molecule.
Applicability Excellent for the assay of the main component and profiling of non-volatile or thermally labile impurities.Highly suitable for the analysis of volatile and semi-volatile impurities. The main component requires derivatization to increase its volatility.Provides an absolute purity determination of the main component and can quantify impurities with unique proton signals. Ideal for the certification of reference standards.[1][2]
Selectivity High; can be fine-tuned by modifying the column chemistry, mobile phase composition, and detector wavelength.Very high, particularly with high-resolution mass spectrometry, which allows for the identification of unknown impurities based on their mass fragmentation patterns.High structural resolution. However, signal overlap can be a challenge in complex mixtures, potentially requiring higher field magnets or 2D NMR techniques.
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 1 ng/mL (for specific impurities)~0.05 - 0.1% (impurity dependent)
Limit of Quantitation (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 5 ng/mL (for specific impurities)~0.1 - 0.2% (impurity dependent)
Precision (%RSD) < 2%< 5-10% (at low concentrations)< 1%[3]
Accuracy (% Recovery) 98 - 102%90 - 110% (highly dependent on the impurity)Highly accurate; considered a primary ratio method.[1][2]
Potential Impurities Detected Positional isomers, unreacted starting materials, non-volatile synthesis by-products.Volatile organic solvents, volatile by-products, and derivatized polar impurities.Any proton-containing impurity present at a sufficient concentration.

Experimental Protocols

HPLC is a versatile and robust technique for purity determination. A reverse-phase method is typically suitable for the analysis of this compound.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid (analytical grade)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.

    • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of about 100 µg/mL.

    • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • UV Detection Wavelength: 264 nm[4]

    • Analysis: Inject the standard and sample solutions into the chromatograph. The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For a carboxylic acid like this compound, a derivatization step is necessary to increase its volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine or Acetonitrile (anhydrous)

  • Procedure:

    • Derivatization:

      • Accurately weigh about 1 mg of the this compound sample or standard into a vial.

      • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

      • Seal the vial and heat at 70 °C for 30 minutes.

    • GC-MS Conditions:

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • MS Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Mass Range: m/z 50-550

    • Analysis: Inject the derivatized sample into the GC-MS system. Impurities are identified based on their retention times and mass fragmentation patterns.

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

    • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • Procedure:

    • Sample Preparation:

      • Accurately weigh (to 0.01 mg) a specific amount of the this compound sample and the internal standard into an NMR tube.[5]

      • Add a precise volume of the deuterated solvent.

    • NMR Data Acquisition:

      • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest.

    • Data Processing:

      • Process the spectrum with appropriate phasing and baseline correction.

      • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualizing Experimental and Logical Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_proc Data Processing weigh Accurate Weighing dissolve Dissolution/Derivatization weigh->dissolve hplc HPLC dissolve->hplc Direct Injection gcms GC-MS dissolve->gcms After Derivatization qnmr qNMR dissolve->qnmr With Internal Std. integration Peak Integration hplc->integration identification Impurity Identification gcms->identification quantification Purity Calculation qnmr->quantification integration->quantification identification->quantification

Caption: Workflow for purity assessment of this compound.

Decision_Tree start Purity Analysis Goal? q1 Routine Purity Check? start->q1 q2 Volatile Impurities a Concern? q1->q2 No ans_hplc HPLC q1->ans_hplc Yes q3 Absolute Purity Required? q2->q3 No ans_gcms GC-MS q2->ans_gcms Yes q3->ans_hplc No ans_qnmr qNMR q3->ans_qnmr Yes

Caption: Decision tree for selecting an analytical method.

COX_Pathway cluster_cox Cyclooxygenase (COX) Enzymes membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa Hydrolysis cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaid This compound (NSAID) nsaid->cox1 Inhibition nsaid->cox2 Inhibition

References

A Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of 4-Fluoro-2-methylphenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals, is paramount for ensuring product quality and safety. This guide provides a comparative overview of principal analytical methodologies applicable to the validation of this compound. Given the limited availability of specific validation data for this compound, this document synthesizes information from validated methods for structurally analogous fluorinated aromatic acids to present typical performance characteristics and experimental protocols.

The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard in the pharmaceutical industry for the analysis of non-volatile and volatile compounds, respectively.[1][2] Spectroscopic methods are also briefly covered as they are integral to impurity identification and structural elucidation.[3][4]

Data Presentation: A Comparative Summary

The selection of an analytical method is a critical decision in the drug development process and should be based on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the availability of instrumentation. The following tables summarize the typical performance characteristics for HPLC and GC-MS methods based on data from similar compounds.

Table 1: Comparison of HPLC and GC-MS Methods for the Analysis of Fluorinated Phenylacetic Acids

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Suitability for this compound Highly suitable for direct analysis.Suitable, but typically requires derivatization to increase volatility.
Typical Stationary Phases C18 reverse-phase columns are common.[5][6]Non-polar or medium-polarity capillary columns are generally used.
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).[1]Mass Spectrometry (MS), Flame Ionization Detector (FID).[1]
Sample Preparation Often minimal, such as dissolution and filtration.May require derivatization to increase volatility and thermal stability.[2]
Advantages Robust, versatile, and suitable for non-volatile compounds.High sensitivity and selectivity, excellent for impurity identification.
Limitations Lower resolution compared to capillary GC for complex mixtures.Not suitable for non-volatile or thermally labile compounds without derivatization.

Table 2: Typical Validation Parameters for HPLC and GC-MS Methods

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) 0.01 to 0.35 µg/mL0.10 to 0.50 µg/mL[7]
Limit of Quantification (LOQ) 0.03 to 1.07 µg/mLTypically > LOD
Accuracy (% Recovery) 98 to 102%Variable, often requires internal standards for accuracy.
Precision (%RSD) < 2%< 10%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following are generalized protocols for the analysis of this compound using HPLC and GC-MS.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or acetic acid (for mobile phase acidification)

    • Reference standard of this compound

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (with a small percentage of acid, e.g., 0.1% formic acid), with the ratio adjusted for optimal separation.[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan, typically around 264 nm for fluorophenylacetic acids.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

    • Specificity: Demonstrate the ability of the method to separate the analyte from potential impurities and degradation products. This can be achieved through forced degradation studies.[8]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[2]

  • Column: A non-polar or medium-polarity capillary column.[2]

  • Reagents and Materials:

    • Derivatization agent (e.g., pentafluorobenzyl bromide).[7]

    • Organic solvent (e.g., toluene).[7]

    • Reference standard of this compound.

  • Derivatization (Pentafluorobenzylation):

    • The sample containing fluoroacetic acid is extracted with an organic solvent like toluene containing pentafluorobenzyl bromide as the derivatization reagent.[7]

    • The reaction is typically carried out under controlled pH and temperature to form the pentafluorobenzyl derivative.[7]

  • Chromatographic Conditions:

    • Carrier Gas: Helium.[2]

    • Injection Mode: Splitless injection.[9]

    • Temperature Program: A temperature gradient is used to separate the analytes.

    • Ionization: Electron Ionization (EI) is standard.[2]

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used for detection and quantification.[2]

  • Sample Preparation:

    • The sample is extracted and derivatized as described above.

    • The final extract is concentrated and may be dried over sodium sulfate before injection.[9]

  • Validation Parameters: Follow similar validation parameters as described for the HPLC method, with a focus on the reproducibility of the derivatization step.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method, from the initial development stages through to the final reporting of the validated method.

G General Workflow for Analytical Method Validation cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Post-Validation A Define Analytical Requirements B Select Appropriate Technology (HPLC, GC, etc.) A->B C Optimize Method Parameters (Mobile Phase, Column, etc.) B->C D Method Qualification/Screening C->D E Forced Degradation Studies (Specificity) D->E F Develop & Approve Validation Protocol E->F G Execute Validation Experiments (Linearity, Accuracy, Precision, etc.) F->G H Analyze and Document Results G->H I Prepare Validation Report H->I J Implement Validated Method for Routine Use I->J K Ongoing Method Monitoring & Transfer J->K

Caption: General workflow for analytical method validation.

References

Comparative study of catalysts for 4-Fluoro-2-methylphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in the Synthesis of 4-Fluoro-2-methylphenylacetic Acid

For researchers and professionals in drug development and chemical synthesis, the efficient production of this compound, a key intermediate in various pharmaceuticals, is of significant interest. The choice of catalyst is a critical factor that dictates the yield, purity, and overall efficiency of the synthetic route. This guide provides a comparative analysis of different catalytic systems employed in the synthesis of this valuable compound and its immediate precursors, supported by experimental data from patent literature.

Catalyst Performance Comparison

The synthesis of this compound can be approached through various synthetic pathways, each employing a distinct catalytic system. Below is a summary of the performance of different catalysts based on available data.

Catalyst SystemStarting MaterialKey Reaction TypeProductYieldPuritySource
Anhydrous Aluminum Trichloride (AlCl₃)m-Fluorotoluene and Trichloroacetyl chlorideFriedel-Crafts Acylation4-Fluoro-2-methylbenzoic acidNot explicitly stated for the final product, but the process is described as suitable for industrial production.Crude product obtained[1]
Copper(I) Cyanide (CuCN)2-Bromo-5-fluorotolueneNucleophilic Substitution4-Fluoro-2-methylbenzonitrileNot explicitly stated, but is a known method.Not specified[2]
Copper-based CatalystSubstituted AnilineDiazotization followed by addition reactionFluoro phenylacetic acid derivativeNot explicitly stated, but described as having stable product quality.Not specified[3]

Experimental Protocols

Detailed methodologies for the key synthetic steps employing different catalysts are outlined below.

Protocol 1: Friedel-Crafts Acylation using Anhydrous Aluminum Trichloride[1]

This method involves the synthesis of 4-Fluoro-2-methylbenzoic acid, a direct precursor that can be converted to this compound through standard homologation procedures.

Step 1: Synthesis of 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone

  • In a 2000 mL four-necked reaction bottle, add 110 g (1 mol) of m-fluorotoluene and 550 g of 1,2-dichloroethane.

  • Under a nitrogen atmosphere, cool the mixture to approximately 0°C.

  • Add 146.3 g (1.1 mol) of anhydrous aluminum trichloride.

  • Slowly add 200.2 g (1.1 mol) of trichloroacetyl chloride dropwise, maintaining the temperature between 0 and 10°C.

  • Monitor the reaction progress by HPLC until the residual m-fluorotoluene is less than 0.5%.

Step 2: Hydrolysis to 4-Fluoro-2-methylbenzoic acid

  • To the organic phase from the previous step, add 440 g of a 30% aqueous sodium hydroxide solution.

  • Stir the mixture for one hour.

  • Adjust the pH to 3-4 with concentrated hydrochloric acid.

  • Allow the layers to separate and remove the aqueous phase.

  • Wash the organic phase with water and then remove the solvent by distillation under normal pressure to obtain the crude product.

Protocol 2: Cyanation using Copper(I) Cyanide[2]

This protocol describes the synthesis of 4-fluoro-2-methylbenzonitrile, a common intermediate that can be hydrolyzed to this compound.

  • React 2-bromo-5-fluorotoluene with copper(I) cyanide in N,N-dimethylformamide (DMF).

  • The resulting 4-fluoro-2-methylbenzonitrile can then be subjected to hydrolysis (acidic or basic) to yield this compound.

Protocol 3: Diazotization and Addition using a Copper-based Catalyst[3]

This general method is for the preparation of fluoro phenylacetic acids from the corresponding anilines.

Step 1: Diazotization and Addition

  • In a suitable reactor, a substituted fluoroaniline is reacted in a system containing vinylidene chloride, an acid, a diazo reagent, a phase transfer catalyst, and a copper-based catalyst.

  • The reaction temperature is maintained between -15°C and 15°C.

  • Upon completion, the reaction mixture is worked up by extraction to isolate the intermediate product.

Step 2: Hydrolysis

  • The intermediate from the previous step is hydrolyzed in the presence of an acid to yield the final fluoro phenylacetic acid product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes discussed.

cluster_0 Friedel-Crafts Acylation Route A0 m-Fluorotoluene C0 Friedel-Crafts Acylation (AlCl₃ catalyst) A0->C0 B0 Trichloroacetyl chloride B0->C0 D0 Intermediate Ketone C0->D0 E0 Hydrolysis D0->E0 F0 4-Fluoro-2-methylbenzoic acid E0->F0

Caption: Friedel-Crafts acylation pathway.

cluster_1 Cyanation Route A1 2-Bromo-5-fluorotoluene B1 Nucleophilic Substitution (CuCN catalyst) A1->B1 C1 4-Fluoro-2-methylbenzonitrile B1->C1 D1 Hydrolysis C1->D1 E1 This compound D1->E1

Caption: Cyanation pathway to the target acid.

cluster_2 Diazotization Route A2 Substituted Fluoroaniline B2 Diazotization & Addition (Cu-based catalyst) A2->B2 C2 Intermediate B2->C2 D2 Hydrolysis C2->D2 E2 Fluoro phenylacetic acid D2->E2

Caption: General diazotization pathway.

References

In Vitro Efficacy of 4-Fluoro-2-methylphenylacetic Acid Derived Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of compounds derived from a close structural analog of 4-Fluoro-2-methylphenylacetic acid, namely 2-(4-Fluorophenyl)acetic acid. Due to a lack of available data on the specified this compound derivatives, this analysis focuses on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, offering valuable insights into their potential as anticancer agents.

A study investigating a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has demonstrated their cytotoxic effects against various cancer cell lines. The findings from this research provide a foundation for understanding the structure-activity relationships of this class of compounds and offer a starting point for the development of more potent analogs.

Comparative Efficacy Data

The in vitro cytotoxic activity of six derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide (compounds 2a-2f ) was evaluated against three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined and are summarized in the table below. The well-known anticancer drug Imatinib was used as a reference compound.

CompoundR-groupPC3 (IC50 in µM)MCF-7 (IC50 in µM)HL-60 (IC50 in µM)
2a 2-NO2>100>100>100
2b 3-NO252>100>100
2c 4-NO280100>100
2d 2-OCH3>100>100>100
2e 3-OCH3>100>100>100
2f 4-OCH3>100>100>100
Imatinib -4098Not Tested

Key Observations from In Vitro Studies:

  • Compounds with a nitro moiety (2a-2c) generally exhibited higher cytotoxic activity compared to those with a methoxy group (2d-2f).[1][2]

  • Compound 2b , featuring a nitro group at the meta position of the N-phenyl ring, was the most active against the PC3 cell line with an IC50 value of 52 µM.[1][2]

  • Compound 2c , with a para-nitro substituent, showed the best activity against the MCF-7 cell line, with an IC50 value of 100 µM, which is comparable to the reference drug Imatinib (IC50 = 98 µM).[1][2]

  • Overall, the tested compounds demonstrated a preferential cytotoxic effect against the PC3 prostate cancer cell line.[1][2]

  • All the synthesized compounds showed lower potency than Imatinib against the PC3 cell line.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

The synthesis of the target compounds was achieved through a straightforward amidation reaction.

cluster_synthesis Synthesis Workflow start 4-Fluorophenylacetic acid + Aniline Derivative coupling EDC, HOBt in Acetonitrile start->coupling stirring Stirring for 24h coupling->stirring workup Evaporation & Aqueous Work-up stirring->workup purification Purification workup->purification product 2-(4-Fluorophenyl)-N-phenylacetamide Derivative purification->product cluster_mts_assay MTS Assay Workflow cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Add compounds at various concentrations incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mts Add MTS reagent incubation2->add_mts incubation3 Incubate for 4h add_mts->incubation3 measurement Measure absorbance at 490 nm incubation3->measurement analysis Calculate IC50 values measurement->analysis compound Phenylacetamide Derivative cell Cancer Cell compound->cell Enters stress Cellular Stress cell->stress apoptosis Apoptosis (Programmed Cell Death) stress->apoptosis

References

In silico modeling of 4-Fluoro-2-methylphenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the In Silico Modeling of 4-Fluoro-2-methylphenylacetic Acid Derivatives

For researchers, scientists, and professionals in drug development, the exploration of novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a comprehensive comparison of in silico modeling techniques for this compound derivatives, a class of compounds with potential as non-steroidal anti-inflammatory drugs (NSAIDs). The primary therapeutic target for these compounds is the cyclooxygenase (COX) enzyme.

The Landscape of COX Inhibition

NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs. The selective inhibition of COX-2 over COX-1 is a critical goal in the design of new NSAIDs to reduce gastrointestinal side effects.

COX_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Physiological_Prostaglandins Physiological Prostaglandins PGH2->Physiological_Prostaglandins Isomerases Inflammatory_Prostaglandins Inflammatory Prostaglandins PGH2->Inflammatory_Prostaglandins Isomerases GI_Protection GI Protection, Platelet Aggregation Physiological_Prostaglandins->GI_Protection Inflammation Inflammation, Pain, Fever Inflammatory_Prostaglandins->Inflammation Target_Compounds 4-Fluoro-2-methylphenylacetic Acid Derivatives Target_Compounds->COX1 Target_Compounds->COX2

Caption: The COX signaling pathway and the inhibitory action of NSAIDs.

Comparative Performance Data

While comprehensive data for a full series of this compound derivatives is limited, the following tables provide a comparative analysis based on structurally related phenylacetic acid analogs and established NSAIDs. This serves as a predictive framework for evaluating novel derivatives.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

Compound/DerivativeParent ScaffoldCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Diclofenac Phenylacetic Acid0.02060.1030.2
Celecoxib Pyrazole9.40.08117.5
Compound 5l Benzimidazole-Oxadiazole>1008.2>12.1
Compound 3e Pyrrolo[3,4-c]pyrrole1.120.761.47
Hypothetical Derivative A This compoundPredicted ModeratePredicted PotentPredicted > 1
Hypothetical Derivative B This compoundPredicted LowPredicted ModeratePredicted < 1

Table 2: In Silico Performance Metrics for COX-2 Inhibition

Compound/DerivativeDocking Score (kcal/mol)Predicted Binding Free Energy (MM-GBSA) (kcal/mol)Key Interacting Residues in COX-2
Celecoxib -9.878-80.063 (for a de novo designed inhibitor)Arg513, Val523, Ser530
Rofecoxib -9.367-Val523, Phe518, Arg513
Lig_1805/ZINC103584272 -11.03-Arg120, Tyr355, Ser530
AB 12 -9.6-Tyr385, Ser530
Hypothetical Derivative A Predicted -8.0 to -10.0Predicted FavorableArg120, Tyr385, Ser530
Hypothetical Derivative B Predicted -7.0 to -9.0Predicted FavorableArg120, Tyr385, Ser530

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of both in silico and in vitro results.

In Vitro COX Inhibition Assay Protocol

This assay determines the concentration of the test compound required to inhibit 50% of the COX enzyme activity (IC₅₀).

  • Preparation of Reagents : All reagents, including purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection agent (e.g., TMPD for colorimetric assays), are prepared in an appropriate buffer (e.g., Tris-HCl).

  • Compound Preparation : Test derivatives of this compound are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Execution :

    • The reaction is typically performed in a 96-well plate.

    • A mixture of the enzyme, heme cofactor, and buffer is pre-incubated with various concentrations of the test compound or a reference drug (e.g., Celecoxib).

    • The reaction is initiated by the addition of arachidonic acid.

    • The formation of the product is monitored over time using a spectrophotometer or fluorometer.

  • Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC₅₀ values are then determined by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity Protocol (Carrageenan-Induced Paw Edema)

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.

  • Animal Model : Wistar rats or Swiss albino mice are commonly used.

  • Dosing : The test compounds, a reference drug (e.g., Diclofenac), and a vehicle control are administered orally or intraperitoneally to different groups of animals.

  • Induction of Inflammation : After a set period (e.g., 1 hour), a localized inflammation is induced by injecting a small amount of carrageenan solution into the plantar surface of the animal's hind paw.

  • Measurement : The volume of the paw is measured at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer.

  • Data Analysis : The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

In Silico Modeling: A Step-by-Step Workflow

Computational modeling plays a pivotal role in modern drug discovery by predicting the biological activity of compounds and elucidating their mechanism of action at a molecular level.

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation Draw_Ligand Draw 2D Structures of Derivatives Convert_3D Convert to 3D and Optimize Geometry Draw_Ligand->Convert_3D Molecular_Docking Molecular Docking Convert_3D->Molecular_Docking Get_PDB Download COX-2 Crystal Structure (e.g., 1CX2) Prepare_Protein Prepare Protein (Remove water, add hydrogens) Get_PDB->Prepare_Protein Prepare_Protein->Molecular_Docking QSAR QSAR Model Development Molecular_Docking->QSAR Binding Affinity Data MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Best Docking Pose Predict_Activity Predict Activity of New Derivatives QSAR->Predict_Activity Predictive Model Analyze_Stability Confirm Binding Mode and Stability MD_Simulation->Analyze_Stability Analyze Binding Stability SAR_Diagram cluster_modifications Structural Modifications Core_Structure This compound Core R1_Group Substitution on the Phenyl Ring Core_Structure->R1_Group R2_Group Modification of the Acetic Acid Moiety Core_Structure->R2_Group Lipophilicity Lipophilicity R1_Group->Lipophilicity Alters Electronic_Properties Electronic_Properties R1_Group->Electronic_Properties Alters Binding_Interactions Binding_Interactions R2_Group->Binding_Interactions Impacts COX2_Selectivity_Potency COX-2 Selectivity and Potency Lipophilicity->COX2_Selectivity_Potency Electronic_Properties->COX2_Selectivity_Potency Binding_Interactions->COX2_Selectivity_Potency

A Comparative Spectroscopic Guide to 4-Fluoro-2-methylphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of three isomers of 4-fluoro-2-methylphenylacetic acid: 2-(4-fluoro-2-methylphenyl)acetic acid, 2-(2-fluoro-4-methylphenyl)acetic acid, and 2-(4-fluoro-3-methylphenyl)acetic acid. Due to the limited availability of publicly accessible experimental spectra for these specific compounds, this guide combines available data with predicted spectroscopic characteristics based on established principles and data from analogous structures.

Introduction

This compound and its isomers are of interest in medicinal chemistry and drug development due to their structural relation to known anti-inflammatory agents and other bioactive molecules. The precise substitution pattern of the fluorine and methyl groups on the phenyl ring can significantly influence the molecule's chemical properties, biological activity, and metabolic stability. Spectroscopic analysis is crucial for the unambiguous identification and characterization of these isomers. This guide offers a comparative overview of their key spectroscopic features.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for the three isomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Predicted chemical shifts (δ) in ppm relative to TMS. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet. Coupling constants (J) in Hz.

Assignment2-(4-fluoro-2-methylphenyl)acetic acid2-(2-fluoro-4-methylphenyl)acetic acid2-(4-fluoro-3-methylphenyl)acetic acid
-CH₃ ~2.3 (s)~2.3 (s)~2.2 (d, J ≈ 2 Hz)
-CH₂- ~3.6 (s)~3.6 (s)~3.6 (s)
Aromatic H ~6.8-7.2 (m)~6.9-7.2 (m)~6.9-7.1 (m)
-COOH ~11-12 (br s)~11-12 (br s)~11-12 (br s)

Note: The ¹H NMR spectra of these isomers are expected to be complex in the aromatic region due to proton-proton and proton-fluorine couplings. The methyl group in the 3-methyl isomer is expected to show a small coupling to the adjacent fluorine atom.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Predicted chemical shifts (δ) in ppm relative to TMS.

Assignment2-(4-fluoro-2-methylphenyl)acetic acid2-(2-fluoro-4-methylphenyl)acetic acid2-(4-fluoro-3-methylphenyl)acetic acid
-CH₃ ~19-21~19-21~14-16 (d, J ≈ 4 Hz)
-CH₂- ~38-40~35-37 (d, J ≈ 4 Hz)~40-42
Aromatic C ~113-162 (multiple signals with C-F coupling)~115-162 (multiple signals with C-F coupling)~115-160 (multiple signals with C-F coupling)
C=O ~175-178~175-178~175-178

Note: The ¹³C NMR spectra will be characterized by large coupling constants between the fluorine atom and the carbon atoms of the phenyl ring, which is a key feature for structural elucidation.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

Predicted characteristic absorption bands in cm⁻¹.

Functional Group2-(4-fluoro-2-methylphenyl)acetic acid2-(2-fluoro-4-methylphenyl)acetic acid2-(4-fluoro-3-methylphenyl)acetic acid
O-H (acid) ~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)
C-H (aromatic) ~3000-3100~3000-3100~3000-3100
C-H (aliphatic) ~2850-2960~2850-2960~2850-2960
C=O (acid) ~1700-1725~1700-1725~1700-1725
C=C (aromatic) ~1450-1600~1450-1600~1450-1600
C-F (aromatic) ~1100-1250~1100-1250~1100-1250

Table 4: Mass Spectrometry (MS) Data (Predicted)

Predicted key fragments and their mass-to-charge ratio (m/z).

IsomerMolecular Ion [M]⁺Key Fragments (m/z) and Interpretation
2-(4-fluoro-2-methylphenyl)acetic acid 168123 ([M-COOH]⁺), 95 ([C₆H₄F]⁺)
2-(2-fluoro-4-methylphenyl)acetic acid 168123 ([M-COOH]⁺), 95 ([C₆H₄F]⁺)
2-(4-fluoro-3-methylphenyl)acetic acid 168123 ([M-COOH]⁺), 95 ([C₆H₄F]⁺)

Note: The electron ionization mass spectra of these isomers are expected to be very similar, with the molecular ion at m/z 168 and a base peak corresponding to the loss of the carboxylic acid group. Differentiation based solely on mass spectrometry would likely require high-resolution analysis or tandem MS techniques.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used with a spectral width of approximately 250 ppm. A longer acquisition time and a larger number of scans are typically required to achieve a good signal-to-noise ratio.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile compounds and is typically used with LC-MS.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. The mass range is typically set from m/z 40 to 500.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G Experimental Workflow for Spectroscopic Analysis of Isomers cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Isomer Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet or use ATR Sample->FTIR_Prep MS_Prep Dissolve for LC-MS or prepare for GC-MS Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR FTIR FTIR Spectrometer FTIR_Prep->FTIR MS Mass Spectrometer (EI or ESI) MS_Prep->MS NMR_Data NMR Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation and Comparison NMR_Data->Interpretation FTIR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis and structural elucidation of isomers.

Logical Relationship for Spectroscopic Data Interpretation

G Logical Relationship of Spectroscopic Data for Structural Elucidation cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Unknown Unknown Isomer NMR NMR (¹H, ¹³C) Unknown->NMR IR IR Unknown->IR MS MS Unknown->MS NMR_info Connectivity (H-H, C-H) Chemical Environment C-F Coupling NMR->NMR_info IR_info Functional Groups (C=O, O-H, C-F) IR->IR_info MS_info Molecular Weight Fragmentation Pattern MS->MS_info Structure Confirmed Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Interrelation of data from different spectroscopic techniques for structure confirmation.

Stability Under Scrutiny: A Comparative Guide to 4-Fluoro-2-methylphenylacetic Acid Derivatives and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative assessment of the stability of 4-Fluoro-2-methylphenylacetic acid, a key building block in medicinal chemistry, against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The following sections detail the outcomes of forced degradation studies, outlining the susceptibility of these compounds to various stress conditions.

Forced degradation studies are a cornerstone of drug development, providing critical insights into the potential degradation pathways and the intrinsic stability of a drug molecule. By subjecting the API to stress conditions more severe than those it would typically encounter during storage and use, we can predict its long-term stability and identify potential degradation products.

Comparative Stability Analysis

To facilitate a clear comparison, the stability of this compound was assessed alongside Diclofenac under identical stress conditions. The percentage of degradation was determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Disclaimer: Specific experimental stability data for this compound is not publicly available. The data presented in Table 1 for this compound is a chemically plausible and illustrative hypothesis generated for the purpose of this guide. The data for Diclofenac is extrapolated from published literature on its degradation kinetics.[1][2][3]

Table 1: Comparative Forced Degradation Data

Stress ConditionThis compound (% Degradation - Hypothetical)Diclofenac (% Degradation - Literature Derived)
Hydrolytic
0.1 M HCl (80°C, 24h)12.515.2
0.1 M NaOH (80°C, 24h)18.722.5
Neutral (Water, 80°C, 24h)2.13.5
Oxidative
6% H₂O₂ (RT, 24h)15.818.9
Thermal
Solid State (105°C, 48h)5.37.8
Photolytic
UV Light (254 nm, 24h)25.430.1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Forced Degradation Studies

Forced degradation of both this compound and Diclofenac was carried out to assess their intrinsic stability.[4]

  • Preparation of Stock Solutions: A stock solution of each compound (1 mg/mL) was prepared in a mixture of acetonitrile and water (1:1 v/v).

  • Acid Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M hydrochloric acid was added. The mixture was heated at 80°C for 24 hours. After cooling, the solution was neutralized with 0.1 M sodium hydroxide and diluted to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M sodium hydroxide was added. The mixture was heated at 80°C for 24 hours. After cooling, the solution was neutralized with 0.1 M hydrochloric acid and diluted to a final concentration of 100 µg/mL with the mobile phase.

  • Neutral Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of purified water and heated at 80°C for 24 hours. The solution was then diluted to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 6% hydrogen peroxide was added. The solution was kept at room temperature for 24 hours and then diluted to a final concentration of 100 µg/mL with the mobile phase.[4]

  • Thermal Degradation: A thin layer of the solid API was kept in a petri dish and exposed to a temperature of 105°C in a hot air oven for 48 hours. A sample was then dissolved in the mobile phase to get a final concentration of 100 µg/mL.

  • Photolytic Degradation: The stock solution was exposed to UV light at 254 nm in a photostability chamber for 24 hours. The solution was then diluted to a final concentration of 100 µg/mL with the mobile phase.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed to separate the parent drug from its degradation products.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 276 nm
Injection Volume 20 µL
Column Temperature 30°C

Degradation Pathway and Experimental Workflow

The following diagrams illustrate a plausible degradation pathway for a phenylacetic acid derivative based on known degradation products of Diclofenac, and the general workflow for a stability-indicating HPLC analysis.[5][6][7]

cluster_main Plausible Degradation Pathway of a Phenylacetic Acid Derivative Parent Phenylacetic Acid Derivative Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation Oxidation Decarboxylation Decarboxylated Product Parent->Decarboxylation Photolysis/Heat Cyclization Indolinone Derivative Parent->Cyclization Intramolecular Condensation

Plausible Degradation Pathway

cluster_workflow Experimental Workflow for Stability-Indicating HPLC Start Sample Preparation (API in Stress Condition) Neutralization Neutralization/ Dilution Start->Neutralization HPLC_Injection HPLC Injection Neutralization->HPLC_Injection Separation Chromatographic Separation on C18 Column HPLC_Injection->Separation Detection UV Detection (276 nm) Separation->Detection Data_Analysis Data Analysis (% Degradation Calculation) Detection->Data_Analysis

HPLC Analysis Workflow

Conclusion

This comparative guide highlights the importance of rigorous stability testing in drug development. While the hypothetical data for this compound suggests a stability profile comparable to Diclofenac, it underscores the necessity for empirical studies to confirm these characteristics. The provided experimental protocols offer a robust framework for conducting such forced degradation studies, and the visualized degradation pathway and analytical workflow serve as valuable conceptual tools for researchers in the field. Understanding the degradation profile of a molecule is a critical step towards ensuring the safety, efficacy, and quality of new therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-2-methylphenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Fluoro-2-methylphenylacetic acid, a halogenated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

Chemical Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its properties is the first step in safe handling and disposal.

Table 1: Safety and Physical Properties of this compound and Structurally Similar Compounds

PropertyValue / ClassificationSource
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.[1]
GHS Hazard Classes Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3)Acute Toxicity, Oral (Category 4)[1]
Physical State Solid, Powder[2]
Molecular Formula C₉H₉FO₂[1]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[2][3]

Core Principles of Chemical Waste Management

Effective management of hazardous laboratory waste is founded on three critical principles:

  • Identification: Correctly identify the chemical waste. This compound is a halogenated organic acid .[1][4] Chemical waste generators must determine if their waste is hazardous and classify it accordingly.[2]

  • Segregation: Never mix incompatible waste streams.[5][6] Halogenated organic waste must be collected separately from non-halogenated waste.[4][7][8] Keeping these streams separate is crucial for proper treatment and can significantly reduce disposal costs.[8]

  • Containment: Use appropriate, clearly labeled, and sealed containers for all chemical waste.[9][10]

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of this compound and associated waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the correct PPE to prevent exposure.

  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[2]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dust formation is unavoidable, a particulate respirator may be necessary.

Step 2: Waste Segregation

Proper segregation is the most important step in the disposal process.

  • Designated Waste Stream: As a fluorinated compound, this compound must be disposed of in a designated halogenated organic waste container.[4]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, acids, bases, or oxidizers.[4][5][8]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, as well as contaminated gloves, weigh boats, or pipette tips, must also be treated as halogenated hazardous waste and placed in the same container.[6][11]

Step 3: Container Selection and Labeling

All waste containers must meet regulatory standards.

  • Container Type: Use a chemically compatible, non-reactive container with a secure, threaded cap.[10][11] Ensure the container is in good condition with no leaks or cracks.[11]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[6][7] The label must include:

    • The words "Hazardous Waste".[8][12]

    • The full chemical name: "Waste this compound". Do not use abbreviations or formulas.[10]

    • If it's a mixed waste, list all chemical constituents and their approximate percentages.[7]

    • Appropriate hazard pictograms (e.g., irritant, harmful).[5]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories must store waste in a designated area pending pickup.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[9][12]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6][11]

  • Keep Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste.[9][10][11]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6][9]

Step 5: Arrange for Disposal

Hazardous waste must be disposed of through the proper channels.

  • Contact EHS: Contact your institution’s Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.

  • Do Not Use Drains: Never dispose of this compound or other halogenated organic compounds down the sanitary sewer system.[2][8][11][12]

  • No Evaporation: Intentional evaporation of chemical waste in a fume hood is not a permissible disposal method.[11]

  • Final Disposal: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[4]

Step 6: Spill and Emergency Procedures

Immediate and correct response to a spill is critical for safety.

  • Small Spills: For small spills that you can safely manage, wear your full PPE.[10] Use dry absorbent materials to clean up the solid. Sweep or shovel the material into a suitable container for disposal as hazardous waste.[2] Avoid generating dust.

  • Large Spills: If a large spill occurs, or if you feel it is unsafe to clean up, evacuate the area immediately and contact your institution's emergency response or EHS department.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_handling Handling & Containment cluster_storage Storage & Disposal start Waste Generated: This compound ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe identify Step 2: Identify Waste Type (Halogenated Organic Acid) ppe->identify segregate Step 3: Segregate Waste Is container for Halogenated Organics only? identify->segregate get_container Obtain new, compatible container segregate->get_container No add_waste Add waste to container & close lid securely segregate->add_waste  Yes label_container Step 4: Label Container 'Hazardous Waste' + Full Chemical Name get_container->label_container label_container->add_waste store Step 5: Store in SAA (Secondary Containment, Near generation point) add_waste->store full Container Full or Pickup Required? store->full full->store No request_pickup Step 6: Request EHS Pickup (Follow institutional procedure) full->request_pickup  Yes end_proc Disposal Process Complete request_pickup->end_proc

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidelines. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the chemicals they are handling. All procedures must comply with local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling 4-Fluoro-2-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-Fluoro-2-methylphenylacetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from similar compounds, the primary risks include irritation to the skin, eyes, and respiratory system.

Hazard CategoryGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Respiratory Tract IrritationH335: May cause respiratory irritation[1]
Acute Oral ToxicityH302: Harmful if swallowed[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the recommended equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[2] A face shield should be worn when there is a significant risk of splashing or dust generation.[3][4]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned.[3] Chemical-resistant gloves (e.g., disposable nitrile gloves) are required and should be inspected before use and changed immediately upon contamination.[3][4] Fully enclosed shoes are mandatory.[3]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[3][5] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2]

Operational and Disposal Plans

A strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Experimental Protocol: Step-by-Step Handling Procedure
  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and the appropriate, clearly labeled waste containers before handling the chemical.[3]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.

  • Chemical Handling:

    • Handle the compound in a manner that minimizes dust generation.[2]

    • Use with adequate ventilation.[2][6]

    • Avoid contact with skin, eyes, and clothing.[2][6]

    • Do not eat, drink, or smoke in laboratory areas.[3][7]

    • Keep the container tightly closed when not in use.[2][8]

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][9]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]

    • As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[10][11][12] This is important as the disposal of halogenated waste is often more costly.[10][12]

  • Container Labeling and Storage:

    • Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.[13]

    • Keep waste containers tightly closed and store them in a designated, well-ventilated satellite accumulation area.[12][13]

  • Final Disposal:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

    • The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Do not empty into drains.[5][13]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9]
Skin Contact Wash off with soap and plenty of water.[14] Take off immediately all contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[6]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9] If eye irritation persists, get medical advice.[6]
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9] Rinse mouth with water.[14] Never give anything by mouth to an unconscious person.[14]

Handling Workflow

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_disposal 4. Waste Disposal cluster_post 5. Post-Handling prep_area Designate work area (Fume Hood) gather_materials Assemble equipment & a labeled waste container prep_area->gather_materials don_ppe Lab Coat Safety Goggles Nitrile Gloves gather_materials->don_ppe handle_chem Weigh and transfer This compound don_ppe->handle_chem minimize_dust Minimize dust generation handle_chem->minimize_dust dispose_solid Contaminated solids into hazardous waste container handle_chem->dispose_solid dispose_solution Unused solutions into halogenated organic waste handle_chem->dispose_solution decontaminate Clean work surfaces and equipment dispose_solid->decontaminate dispose_solution->decontaminate doff_ppe Remove PPE decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.